Carboprost Methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOAAFKJZXJFP-XAYIDPIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316447 | |
| Record name | Methyl carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-21-1 | |
| Record name | Methyl carboprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboprost methyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOPROST METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Carboprost Methyl in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboprost methyl, a synthetic analog of prostaglandin F2α (PGF2α), is a potent stimulator of smooth muscle contraction, with significant clinical applications in obstetrics and gynecology.[1][2] Its primary mechanism of action involves the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] This activation initiates a well-defined intracellular signaling cascade, culminating in the elevation of intracellular calcium and subsequent smooth muscle contraction. This guide provides a comprehensive overview of the molecular and cellular events underlying this compound's effects on smooth muscle, including the relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Molecular Target and Receptor Binding
This compound exerts its physiological effects by binding to and activating the prostaglandin F receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and is predominantly coupled to the Gq subtype of G proteins. As a synthetic analog of PGF2α, carboprost mimics the action of the endogenous ligand to initiate downstream signaling.
Intracellular Signaling Pathway
The binding of this compound to the FP receptor triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a signaling cascade that results in smooth muscle contraction.
Activation of Phospholipase C
The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm.
Activation of Myosin Light Chain Kinase
The elevated intracellular calcium concentration is a critical step in the initiation of muscle contraction. Calcium ions bind to the protein calmodulin, forming a Ca2+-calmodulin complex. This complex then binds to and activates myosin light chain kinase (MLCK).
Muscle Contraction
Activated MLCK phosphorylates the regulatory light chain of myosin, the motor protein responsible for muscle contraction. This phosphorylation event enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.
Role of Diacylglycerol (DAG)
The other second messenger, DAG, remains in the cell membrane and activates Protein Kinase C (PKC). PKC contributes to the contractile response by enhancing the calcium sensitivity of the contractile machinery and promoting sustained contractions.
Visualization of the Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound in smooth muscle cells.
Caption: Signaling pathway of this compound in smooth muscle.
Quantitative Data
While specific binding affinities (Kd) and EC50/IC50 values for this compound can vary depending on the tissue and experimental conditions, the following table summarizes representative data found in the literature.
| Parameter | Value | Species/Tissue | Reference |
| EC50 (FP Receptor Activation) | Similar to EP3 Receptor | Human | |
| EC50 (Latanoprost-FA at FP Receptor) | ~1000-fold lower than at EP3 Receptor | Human | |
| Peak Plasma Concentration (250 µg IM) | 2718 - 3097 pg/mL | Human | |
| Time to Peak Plasma Concentration | 15 - 60 minutes | Human |
Experimental Protocols
The study of this compound's effect on smooth muscle often involves in vitro contractility assays. The following is a generalized protocol for such an experiment.
In Vitro Smooth Muscle Contraction Assay
Objective: To measure the contractile response of isolated smooth muscle tissue to this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., uterine or aortic strips)
-
Organ bath system with force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2
-
This compound stock solution
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue from a suitable animal model.
-
Cut the tissue into strips of appropriate size (e.g., 5-6 mm).
-
Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C.
-
-
Equilibration:
-
Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a specific resting tension (e.g., 2.5 g).
-
During equilibration, wash the tissues with fresh physiological salt solution periodically.
-
-
Reference Contraction:
-
Induce a reference contraction with a standard depolarizing agent, such as potassium chloride (KCl, e.g., 60 mM), to assess the viability of the tissue.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Drug Administration:
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration and progressively increasing it.
-
Record the isometric tension generated by the muscle strip at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the reference agent (e.g., KCl).
-
Plot the concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Experimental Workflow Diagram
References
- 1. What is the mechanism of Carboprost methylate? [synapse.patsnap.com]
- 2. Carboprost - Wikipedia [en.wikipedia.org]
- 3. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carboprost Methyl: A Synthetic Prostaglandin F2α Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboprost methyl, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent oxytocic agent utilized primarily in obstetrics and gynecology. Its principal therapeutic applications include the control of postpartum hemorrhage and the termination of pregnancy. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, signal transduction pathways, and quantitative pharmacological data. Detailed experimental protocols for key assays and visualizations of cellular signaling are presented to support further research and development in this area.
Introduction
Carboprost is a synthetic prostaglandin analogue of PGF2α, specifically 15-methyl-PGF2α.[1] The methylation at the C-15 position confers resistance to metabolic degradation, resulting in a more prolonged duration of action compared to its endogenous counterpart.[1] Clinically, carboprost is used to induce uterine contractions, thereby controlling postpartum bleeding and inducing abortion.[2][3] This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the molecular pharmacology of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a potent agonist at the prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[4] The FP receptor is primarily coupled to the Gq class of G proteins. Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of its associated Gq protein.
The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade is the primary mechanism through which this compound initiates its physiological effects.
Signaling Pathway
The activation of the FP receptor by this compound triggers a well-defined intracellular signaling cascade, as depicted in the diagram below. The binding of this compound to the FP receptor leads to the activation of a Gq protein. The Gαq subunit activates Phospholipase C (PLC), which then cleaves PIP2 into IP3 and DAG. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). The increased cytosolic Ca2+ is a critical step leading to the contraction of smooth muscle cells, such as those in the myometrium.
Caption: this compound signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its interaction with the FP receptor and its functional activity.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Cell Type/Tissue | Value | Reference |
| Ki | FP Receptor | Human | Not Specified | Data not available in searched literature | - |
| IC50 | FP Receptor | Human | Not Specified | Data not available in searched literature | - |
Table 2: Functional Potency
| Parameter | Assay | Species | Tissue/Cell Line | Value | Reference |
| EC50 | Uterine Contraction | Human | Myometrium | Data not available in searched literature | - |
| EC50 | Intracellular Ca²⁺ Mobilization | Human | Not Specified | Data not available in searched literature | - |
Note: While specific Ki and EC50 values for this compound were not found in the provided search results, the qualitative data strongly supports its potent agonist activity at the FP receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay for FP Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the FP receptor.
Caption: Radioligand binding assay workflow.
Protocol Details:
-
Membrane Preparation:
-
Tissues or cells expressing the FP receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]PGF2α).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the FP receptor.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vitro Uterine Smooth Muscle Contraction Assay
This protocol outlines a method to measure the contractile response of uterine tissue to this compound.
Caption: Uterine contraction assay workflow.
Protocol Details:
-
Tissue Preparation:
-
Obtain fresh uterine tissue from a suitable animal model or human biopsy.
-
Dissect longitudinal strips of the myometrium (the smooth muscle layer).
-
Mount the tissue strips vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Allow the tissue strips to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the isometric contractions of the uterine strips using a force-displacement transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions at each concentration of this compound.
-
Plot the contractile response (e.g., increase in tension) against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response).
-
Conclusion
This compound is a clinically significant synthetic prostaglandin F2α analogue with potent uterotonic activity. Its mechanism of action is well-characterized, involving the activation of the FP receptor and the subsequent Gq/PLC-mediated signaling cascade. While qualitative data robustly supports its efficacy, further research to delineate specific quantitative parameters such as binding affinities and functional potencies across various experimental systems will be valuable for the development of novel therapeutics with improved selectivity and side-effect profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Carboprost Methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboprost methyl, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent primarily utilized in obstetrics to control postpartum hemorrhage and induce labor.[1][2][3][4] Its physiological effects are mediated through the activation of specific intracellular signaling cascades following its binding to cell surface receptors. This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound, with a focus on its primary and off-target receptor interactions. It details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and includes visualizations to elucidate these complex processes.
Introduction
Carboprost is the (15S)-15 methyl analogue of the naturally occurring prostaglandin F2α.[5] This modification protects the compound from rapid metabolic oxidation, resulting in a more prolonged and potent biological action compared to its endogenous counterpart. The principal therapeutic action of this compound is the stimulation of potent uterine smooth muscle contractions. Understanding the intracellular signaling pathways it activates is crucial for appreciating its mechanism of action, predicting potential side effects, and developing novel therapeutics targeting similar pathways.
Receptor Binding and Activation
This compound primarily exerts its effects by acting as an agonist for the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. GPCRs are characterized by their seven-transmembrane helical structure and their function in transducing extracellular signals into intracellular responses.
Upon binding, this compound induces a conformational change in the FP receptor, which in turn activates a heterotrimeric G-protein, specifically the Gq subtype. While the FP receptor is its primary target, this compound can also exhibit off-target activity by binding to the Prostaglandin E receptor subtype 3 (EP3 receptor), which contributes to some of its side effects.
The Primary Signaling Cascade: The Gq-PLC-Ca²+ Pathway
The canonical signaling pathway activated by this compound following FP receptor engagement is the Gq-Phospholipase C (PLC) pathway. This cascade is fundamental to inducing smooth muscle contraction.
-
Gq Protein Activation : The Carboprost-bound FP receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein, causing its activation and dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Stimulation : The activated Gαq subunit then binds to and activates the enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Generation : PLCβ catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization : IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (an intracellular calcium store). This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.
-
Muscle Contraction : The elevated cytoplasmic Ca²⁺ binds to the protein calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, which enables the myosin heads to interact with actin filaments, resulting in smooth muscle contraction.
Caption: Primary Gq-PLC signaling pathway activated by this compound.
The DAG-PKC Modulatory Pathway
The second messenger diacylglycerol (DAG) remains in the plasma membrane and initiates a parallel signaling branch by activating Protein Kinase C (PKC). Activated PKC contributes to the contractile response by:
-
Enhancing Calcium Sensitivity : PKC can phosphorylate various proteins within the contractile apparatus, potentially increasing their sensitivity to calcium. This allows for a more sustained contraction even as calcium levels begin to decrease.
-
Augmenting the Contractile Response : PKC activation can lead to the production of other signaling molecules that further support and sustain the muscle contraction.
Off-Target Signaling via the EP3 Receptor
This compound's side effects, such as fever and hypertension, are partly attributed to its off-target activation of the EP3 receptor. The EP3 receptor is unique as it can couple to multiple types of G-proteins, leading to more diverse and complex cellular responses.
-
Gᵢ Coupling : Activation of Gᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a major signaling route for EP3 receptors.
-
Gₛ Coupling : In some contexts, the EP3 receptor can couple to Gₛ, leading to the stimulation of adenylyl cyclase and an increase in cAMP.
-
G₁₂/₁₃ Coupling : The EP3 receptor can also couple to G₁₂/₁₃ proteins, which activates the Rho small GTPase pathway, influencing cellular morphology.
This promiscuous coupling explains the varied systemic side effects observed with Carboprost administration, as EP3 receptors are expressed in various tissues, including vascular smooth muscle and the central nervous system.
Quantitative Data
While detailed dose-response curves for this compound activating specific intracellular signaling events are not extensively published in publicly accessible literature, its biological potency is well-documented.
| Parameter | Observation | Reference |
| Relative Potency | The contraction intensity of the uterus is 20–100 times stronger with Carboprost than with the endogenous PGF2α. | |
| Receptor Selectivity | Exhibits approximately a 10-fold selectivity for the FP receptor over the EP3 receptor. | |
| Peak Plasma Time | Rapidly absorbed after intramuscular administration, reaching peak plasma concentrations in approximately 30 minutes. | |
| Clinical Dosage (PPH) | An initial dose of 250 micrograms is administered intramuscularly. |
Experimental Protocols
The elucidation of the signaling pathways described above relies on a variety of established biochemical and cell-based assays. Below are detailed methodologies for key experiments used to study GPCR signaling activated by compounds like this compound.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in cytosolic Ca²⁺ following receptor activation.
-
Objective : To quantify the release of intracellular calcium upon stimulation with this compound.
-
Methodology :
-
Cell Culture : Culture a relevant cell line (e.g., HEK293 cells stably expressing the human FP receptor, or primary uterine smooth muscle cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. These dyes are cell-permeant and become fluorescent upon binding to free Ca²⁺.
-
Washing : Gently wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.
-
Stimulation & Measurement : Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject a solution of this compound at various concentrations. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis : The change in fluorescence intensity directly correlates with the change in intracellular Ca²⁺ concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Caption: Experimental workflow for a calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of IP3, a direct product of PLC activity.
-
Objective : To quantify the production of inositol phosphates following FP receptor stimulation.
-
Methodology :
-
Cell Labeling : Culture cells (as above) overnight in a medium containing ³H-myo-inositol. This radioisotope is incorporated into the membrane as ³H-PIP2.
-
Washing : Wash the cells to remove unincorporated ³H-myo-inositol.
-
Stimulation : Incubate the cells with a solution of Lithium Chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the accumulation of IP metabolites. Then, add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction : Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.
-
Purification & Quantification : Separate the total inositol phosphates from the free ³H-myo-inositol using anion-exchange chromatography columns. Quantify the amount of radioactivity in the IP fraction using a scintillation counter.
-
Data Analysis : Plot the measured radioactivity (counts per minute) against the agonist concentration to determine the EC₅₀ for PLC activation.
-
Conclusion
This compound exerts its powerful uterotonic effects through a well-defined intracellular signaling pathway. Its primary mechanism involves binding to the FP receptor, which activates the Gq-PLC-IP3 cascade, leading to a significant increase in intracellular calcium and subsequent smooth muscle contraction. A secondary, modulatory pathway involving DAG and PKC further enhances this contractile response. Concurrently, off-target activation of the EP3 receptor contributes to the drug's side-effect profile. A thorough understanding of these molecular mechanisms is essential for the effective clinical use of this compound and for the rational design of future drugs targeting the prostanoid receptor family.
References
An In-depth Technical Guide to the Pharmacological Properties of Carboprost Methyl for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carboprost Methyl is the 15-methyl analog of the naturally occurring prostaglandin F2α.[1] This structural modification confers a longer duration of action compared to its endogenous counterpart by protecting it from rapid metabolic inactivation. Its primary clinical application lies in its potent stimulatory effect on the myometrium, making it a valuable tool in managing uterine atony, a leading cause of postpartum hemorrhage. Understanding its detailed pharmacological profile is crucial for its safe and effective use and for the development of novel uterotonic agents.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a potent agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor on myometrial smooth muscle cells initiates a well-defined signaling cascade, leading to robust and sustained uterine contractions.
Signaling Pathway
The activation of the FP receptor by this compound triggers the following intracellular events:
-
Gq Protein Activation: The agonist-bound FP receptor activates the heterotrimeric G protein, Gq.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol.
-
Calcium-Calmodulin Complex Formation: The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Contraction: MLCK phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments, which results in smooth muscle contraction.
-
Protein Kinase C (PKC) Activation: DAG, the other second messenger, activates Protein Kinase C (PKC), which further contributes to the contractile response, potentially by sensitizing the contractile apparatus to Ca2+.
References
Carboprost Methyl's effect on uterine and bronchial smooth muscle
An In-depth Technical Guide on the Core Effects of Carboprost Methyl on Uterine and Bronchial Smooth Muscle
Introduction
Carboprost, also known as 15-methyl prostaglandin F2α, is a synthetic structural analog of the naturally occurring prostaglandin F2α (PGF2α).[1][2][3] The methylation at the C-15 position makes Carboprost resistant to metabolic degradation, prolonging its biological activity.[4] It is most commonly available as Carboprost tromethamine, a salt form used for intramuscular administration.[4] Clinically, Carboprost is a potent oxytocic agent used to stimulate strong uterine contractions, primarily for the management of postpartum hemorrhage due to uterine atony and for the termination of pregnancy. Its mechanism of action involves agonism at the prostaglandin F (FP) receptor. While highly effective for its intended uterine effects, Carboprost also exerts influence on other smooth muscle tissues, notably causing bronchoconstriction as a significant side effect. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological effects of Carboprost on both uterine and bronchial smooth muscle, supported by quantitative data and experimental protocols.
Effect on Uterine Smooth Muscle
Carboprost is a potent stimulant of the myometrium, inducing contractions that are similar in nature to those observed during full-term labor. This uterotonic effect is the basis for its primary clinical applications.
Mechanism of Action and Signaling Pathway
The contractile effect of Carboprost on uterine smooth muscle is initiated by its binding to the prostaglandin F receptor (FP receptor), a class A G-protein coupled receptor (GPCR). The FP receptor is coupled to the Gq subtype of G-protein. The activation of this signaling cascade proceeds as follows:
-
Receptor Binding: Carboprost binds to and activates the FP receptor on the surface of myometrial cells.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq-α subunit dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.
-
Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration is the critical step for muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.
-
Sustained Contraction: DAG, the other second messenger, activates Protein Kinase C (PKC), which contributes to sustained muscle contraction by enhancing the calcium sensitivity of the contractile apparatus.
Quantitative Data Presentation
The following table summarizes the contractile potency of Carboprost on myometrial tissue from in vitro studies. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum response (EC50). A higher pEC50 value indicates greater potency.
| Agent | Tissue Source | Condition | Potency (pEC50) | Maximal Response (Emax) | Reference(s) |
| Carboprost | Late-pregnancy rat myometrium | Control (PSS) | 6.81 ± 0.25 | Not significantly different from Oxytocin | |
| Carboprost | Late-pregnancy rat myometrium | OXTR Desensitized | 7.74 ± 0.56 | Not significantly different from Oxytocin | |
| Carboprost | Human pregnant myometrium | Control | Potency less than Oxytocin | Mean contractile force not different from Oxytocin |
Experimental Protocols
The in vitro effects of Carboprost on uterine smooth muscle are typically evaluated using an organ bath assay.
Objective: To determine the concentration-response relationship of Carboprost on uterine muscle contractility.
Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section or from laboratory animals (e.g., late-pregnancy rats). The tissue is immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Dissection: Fine strips of myometrium (e.g., 2 mm wide x 7 mm long) are carefully dissected, ensuring the muscle fibers are aligned with the long axis of the strip.
-
Mounting: Each tissue strip is mounted in a temperature-controlled organ bath chamber (typically 5-25 mL) filled with PSS maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: The strips are placed under a basal tension (e.g., 1-2 grams) and allowed to equilibrate for a period of 1-2 hours, during which they develop spontaneous contractions. The PSS is changed periodically.
-
Drug Administration: A cumulative concentration-response curve is generated by adding Carboprost to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Each concentration is allowed to take effect for a set period until a stable response is achieved before the next concentration is added.
-
Data Acquisition: The isometric force transducer records the tension generated by the muscle strip. Contraction amplitude (force) and frequency are continuously recorded by a data acquisition system.
-
Analysis: The contractile response at each concentration is measured and normalized to a reference (e.g., the maximum response to a high potassium solution or a baseline contraction). The data are then plotted to generate a concentration-response curve, from which parameters like EC50 and Emax are calculated.
Effect on Bronchial Smooth Muscle
A well-documented side effect of Carboprost administration is bronchoconstriction. This effect is due to the contraction of airway smooth muscle and is particularly concerning for patients with pre-existing respiratory conditions like asthma.
Mechanism of Action and Signaling Pathway
The mechanism of Carboprost-induced bronchoconstriction is also receptor-mediated, but the specific receptor involved may exhibit species-specific variation.
-
FP Receptor-Mediated: In some species, such as the guinea pig, PGF2α (the parent compound of Carboprost) causes airway contraction via the same FP receptor found in the uterus.
-
Thromboxane (TP) Receptor-Mediated: In other models, such as isolated rat lungs, the bronchoconstrictive effects of PGF2α are fully blocked by thromboxane receptor (TP receptor) antagonists, suggesting the effect is mediated through TP receptors.
Both the FP and TP receptors are Gq-protein coupled, meaning the downstream signaling cascade is largely identical to that in uterine muscle, involving the activation of PLC, generation of IP3 and DAG, and a subsequent rise in intracellular Ca²⁺ leading to muscle contraction. The primary difference lies in the initial receptor activated at the cell surface.
Quantitative Data Presentation
| Agent | Subject Group | Parameter | Value Range (Concentration) | Side Effects Noted | Reference(s) |
| PGF2α | Asthmatic & Normal | PC20 | 0.0001 to < 5 mg/mL (inhaled) | Cough, retrosternal irritation |
Experimental Protocols
The contractile properties of Carboprost on airway smooth muscle can be assessed using an in vitro organ bath setup, similar to the one used for myometrium.
Objective: To quantify the bronchoconstrictive effect of Carboprost.
Methodology:
-
Tissue Preparation: Segments of trachea or bronchi are obtained from laboratory animals (e.g., guinea pigs, rats) or from human lung resection tissue.
-
Dissection: The airway is cleaned of adhering connective tissue, and either rings are cut or smooth muscle strips are dissected. For strips, the preparation is typically oriented to align with the circular smooth muscle fibers.
-
Mounting: The tissue preparation (ring or strip) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) at 37°C, aerated with 95% O₂ / 5% CO₂. The tissue is connected to an isometric force transducer to measure contractile force.
-
Equilibration: The tissue is equilibrated under a resting tension for approximately 60-90 minutes until a stable baseline tone is achieved.
-
Drug Administration: A cumulative concentration-response curve is constructed by adding Carboprost to the bath in a stepwise manner. The change in tension from the baseline is recorded for each concentration.
-
Data Acquisition and Analysis: Contractile force is recorded continuously. The response is often expressed as a percentage of the maximum contraction induced by a reference substance, such as potassium chloride (KCl) or carbachol. EC50 and Emax values are determined from the resulting concentration-response curve.
References
- 1. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxation of human isolated bronchial smooth muscle. Role of prostacyclin and prostaglandin F2 alpha in muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of parasympathetic contraction in tracheal and bronchial airways by PGF2 alpha in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of 15-methyl-PGF2α (Carboprost)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and quantitative data associated with 15-methyl-prostaglandin F2α (carboprost), a critical synthetic analog of a naturally occurring prostaglandin.
Introduction and Rationale for Development
Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound that exerts potent physiological effects, most notably the strong contraction of uterine smooth muscle.[1][2] However, its therapeutic utility is limited by rapid metabolic inactivation. A primary metabolic route is the enzymatic oxidation of the hydroxyl group at the carbon-15 position to a ketone, drastically reducing biological activity.[3]
The development of 15-methyl-PGF2α (also known by its clinical name, Carboprost) was a direct response to this challenge.[3] By introducing a methyl group at the C-15 position, the hydroxyl group becomes a tertiary alcohol, which sterically hinders enzymatic oxidation.[3] This simple modification results in a metabolically stable analog with a significantly longer plasma half-life and sustained oxytocic (uterine-contracting) properties, making it a valuable therapeutic agent for inducing abortion and controlling postpartum hemorrhage.
Synthesis of 15-methyl-PGF2α
The total synthesis of prostaglandins was a landmark achievement in organic chemistry, with the strategies developed by E.J. Corey being particularly influential. The synthesis of 15-methyl-PGF2α is efficiently achieved by adapting these established routes, particularly through the use of the pivotal "Corey Lactone" intermediate.
The key modification to the standard PGF2α synthesis is the introduction of the C-15 methyl group. This is typically accomplished by reacting a ketone intermediate (the precursor to the C-15 hydroxyl group) with a methyl-organometallic reagent, such as a methyl Grignard reagent (MeMgBr) or trimethylaluminium. This reaction converts the ketone into the required tertiary alcohol, thereby installing the metabolically stable 15-methyl feature. The remainder of the synthesis involves standard, well-established transformations to elaborate the two side chains of the prostaglandin structure.
Mechanism of Action: FP Receptor Signaling
15-methyl-PGF2α exerts its biological effects by acting as a potent agonist for the Prostaglandin F2α Receptor (FP Receptor). The FP receptor is a G-protein coupled receptor (GPCR) that is primarily associated with the Gq alpha subunit.
The signaling cascade is initiated upon ligand binding:
-
Receptor Activation: 15-methyl-PGF2α binds to the FP receptor on the surface of smooth muscle cells, particularly in the myometrium.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.
-
PLC Activation: The dissociated Gαq subunit activates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ ions into the cytoplasm.
-
Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the forceful and sustained smooth muscle contraction characteristic of this compound's effect.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to 15-methyl-PGF2α (Carboprost).
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
|---|---|---|
| Formal Name | 9α,11α,15S-trihydroxy-15-methyl-prosta-5Z,13E-dien-1-oic acid | |
| CAS Number | 35700-23-3 | |
| Molecular Formula | C₂₁H₃₆O₅ | |
| Molecular Weight | 368.5 g/mol | |
| Plasma Half-life | ~8 minutes |
| Purity (Commercial) | ≥98% | |
Table 2: Clinical Efficacy and Dosage for Pregnancy Termination
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Standard Concentration | 250 mcg/mL solution (as tromethamine salt) | For intramuscular injection | |
| Typical IM Dosage | 350 - 520 mcg every 2 hours | Dose adjusted based on uterine response | |
| Mean Time to Abortion | 15.70 hours (SD: 6.52) | Study of 80 women (8-22 weeks gestation) | |
| Overall Success Rate | 96.4% | Overview of 815 cases | |
| - Complete Abortion | 78.4% | Fetus and placenta expelled |
| - Incomplete Abortion | 18.0% | Required further intervention | |
Representative Experimental Protocol: Synthesis
The following protocol is a representative, conceptual outline for the synthesis of 15-methyl-PGF2α based on the Corey synthesis. Note: This protocol is for informational purposes only and requires adaptation and optimization in a laboratory setting with appropriate safety precautions.
Step 1: Oxidation of Corey Lactone Intermediate
-
The C-15 hydroxyl group of a suitably protected Corey lactone derivative is selectively oxidized to a ketone using an appropriate oxidizing agent (e.g., Collins reagent, PCC). The reaction is performed in an anhydrous solvent like dichloromethane (DCM) at a controlled temperature (e.g., 0 °C to room temperature).
-
Workup involves quenching the reaction, filtering the chromium salts, and purifying the resulting ketone by column chromatography.
Step 2: 15-Methylation via Grignard Reaction
-
The intermediate ketone from Step 1 is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or Nitrogen).
-
A solution of methylmagnesium bromide (MeMgBr, ~1.1 equivalents) in ether is added dropwise. The reaction is stirred for several hours, allowing for the nucleophilic addition to the carbonyl group.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The resulting diastereomeric mixture of tertiary alcohols is purified via column chromatography to isolate the desired (15S)-isomer.
Step 3: Elaboration of the Alpha (α) Side Chain
-
The hydroxyl group on the lactone is converted to its corresponding phosphonate ylide.
-
A Horner-Wadsworth-Emmons reaction is performed by treating the ylide with a strong base (e.g., NaH) followed by the addition of the appropriate ω-chain aldehyde to stereoselectively form the α-chain with the correct E-alkene geometry.
Step 4: Reduction of the Lactone
-
The lactone functional group is reduced to the corresponding lactol (a hemiacetal) using a hydride reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
Step 5: Elaboration of the Omega (ω) Side Chain
-
The lactol from Step 4 is subjected to a Wittig reaction with the appropriate phosphonium ylide (e.g., the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide). This reaction opens the ring and installs the full ω side chain, completing the carbon skeleton of 15-methyl-PGF2α.
Step 6: Final Deprotection
-
All protecting groups (e.g., silyl ethers, tetrahydropyranyl ethers) used to mask reactive hydroxyl groups throughout the synthesis are removed under appropriate conditions (e.g., acid hydrolysis for THP ethers, fluoride source for silyl ethers).
-
The final product, 15-methyl-PGF2α, is purified using high-performance liquid chromatography (HPLC) to yield the high-purity active pharmaceutical ingredient.
References
An In-depth Technical Guide on Carboprost Methyl Receptor Binding and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboprost, the 15-methyl analog of prostaglandin F2α (PGF2α), is a potent synthetic oxytocic agent.[1][2] Its primary clinical application is in the management of postpartum hemorrhage due to uterine atony.[3] The pharmacological action of Carboprost is mediated through its interaction with specific G-protein coupled receptors, primarily the prostaglandin F receptor (FP receptor). This guide provides a detailed technical overview of Carboprost methyl's receptor binding characteristics, the subsequent activation of intracellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Receptor Binding Profile of this compound
This compound is a high-affinity agonist for the prostaglandin F (FP) receptor.[1] While it exhibits significant selectivity for the FP receptor, it also demonstrates some level of cross-reactivity with other prostanoid receptors, most notably the prostaglandin E receptor subtype 3 (EP3). This off-target binding is believed to contribute to some of the side effects associated with Carboprost administration.[4]
Quantitative Binding Affinity Data
| Ligand | Receptor | Parameter | Value | Species/System | Reference |
| Carboprost | FP Receptor | Selectivity vs. EP3 | ~10-fold | Human (NanoBiT assay) | |
| Carboprost | FP Receptor | EC50 (G protein activation) | Data available from mutant studies | Human (Cryo-EM) | |
| Cloprostenol* | EP3 Receptor | Ki | 187 ± 33 nM | Hamster (Uterus homogenates) | |
| PGF2α | EP3 Receptor | Ki | 767 ± 73 nM | Hamster (Uterus homogenates) |
*Cloprostenol is a selective FP receptor agonist and a structural analog of Carboprost. This data provides an indication of the affinity of a similar ligand for the off-target EP3 receptor.
Receptor Activation and Signaling Pathway
Upon binding to the FP receptor, a Gq protein-coupled receptor, Carboprost initiates a well-defined intracellular signaling cascade. This pathway is central to its physiological effects, particularly the induction of smooth muscle contraction in the myometrium.
The Gq Signaling Cascade
-
Receptor Activation: Carboprost binding induces a conformational change in the FP receptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and ultimately, smooth muscle contraction.
Signaling Pathway Diagram
Caption: this compound signaling pathway via the FP receptor.
Experimental Protocols
The characterization of this compound's interaction with its receptors involves a variety of in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki or Kd) of a ligand for its receptor.
Objective: To quantify the binding affinity of this compound for the FP and EP3 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (FP or EP3).
-
Radiolabeled ligand (e.g., [3H]-PGF2α).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure (Competition Binding Assay):
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known saturating ligand (non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram: Radioligand Binding Assay
References
- 1. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboprost - Wikipedia [en.wikipedia.org]
- 3. Carboprost tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Effects of Carboprost Methyl on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on the specific in-vitro effects of Carboprost Methyl on a diverse range of cell lines is limited. The primary focus of existing research has been on its clinical application in obstetrics and its mechanism of action in uterine smooth muscle cells. This guide synthesizes the available information on this compound and its parent compound, Prostaglandin F2α (PGF2α), to provide a comprehensive overview for research and drug development purposes. The information regarding PGF2α is included to offer potential insights into the broader biological activities of its synthetic analogue, this compound, and should be interpreted with caution as direct effects may vary.
Introduction
This compound is a synthetic analog of Carboprost, which itself is a 15-methyl analog of the naturally occurring Prostaglandin F2α (PGF2α).[1] It is clinically used for its potent oxytocic properties, primarily in the management of postpartum hemorrhage.[1][2] Its mechanism of action in uterine tissue is well-characterized, involving the activation of specific prostaglandin receptors leading to smooth muscle contraction.[3][4] However, the broader in-vitro effects of this compound on various other cell types, including cancer cell lines, are not extensively documented. This guide aims to consolidate the existing knowledge and provide a framework for future in-vitro investigations.
Mechanism of Action and Signaling Pathway
This compound, like PGF2α, exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. In uterine smooth muscle cells, this binding initiates a well-defined signaling cascade.
The primary signaling pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular calcium levels lead to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in smooth muscle contraction. DAG activates Protein Kinase C (PKC), which can further potentiate the contractile response.
In-vitro Effects on Non-Uterine Cell Lines
While specific data for this compound is scarce, studies on PGF2α provide some insights into its potential effects on various cell types.
Cell Proliferation
-
Fibroblasts: PGF2α has been shown to initiate DNA synthesis and cell proliferation in quiescent Swiss mouse 3T3 fibroblasts.
-
Corneal Endothelial Cells: PGF2α induced a significant, dose-dependent stimulation of proliferation in bovine corneal endothelial cells in vitro without signs of cytotoxicity.
-
Osteoblastic Cells: In clonal osteoblastic MC3T3-E1 cells, PGF2α stimulated DNA synthesis and cell proliferation, an effect mediated through the phosphatidylinositol turnover system rather than cAMP.
-
Neonatal Rat Ventricular Myocytes: PGF2α was found to stimulate hypertrophic growth, but not proliferation, of these cells in culture.
-
Colorectal Tumor Cells: In contrast, one study found no significant effects of PGF2α on cell growth in either adenoma or carcinoma cell lines.
Cell Motility and Invasion
-
Colorectal Tumor Cells: PGF2α has been demonstrated to stimulate motility and invasion in colorectal tumor cell lines. This suggests a potential role for PGF2α and its analogs in tumor progression and metastasis.
Apoptosis
-
Bovine Corpus Luteum: PGF2α is known to induce luteolysis, a process involving programmed cell death. In-vitro and in-vivo studies on bovine luteal cells have shown that PGF2α administration up-regulates genes associated with both apoptosis (Caspase 3 and 8) and necroptosis (RIPK1 and RIPK3).
-
Colorectal Cancer Cells: PGF2α, as a product of PGFS, has been implicated in promoting oxaliplatin resistance in colorectal cancer cells by inhibiting apoptosis.
Quantitative Data
| Cell Line | Organism | Cell Type | Compound | Effect | Concentration/EC50 | Reference |
| Swiss 3T3 | Mouse | Fibroblast | PGF2α | Initiation of DNA synthesis and proliferation | - | |
| BCEC | Bovine | Corneal Endothelial | PGF2α | Stimulation of proliferation | 5x10⁻⁶ to 5x10⁻⁴ mg/ml | |
| MC3T3-E1 | Mouse | Osteoblastic | PGF2α | Stimulation of DNA synthesis | 4-100 ng/ml | |
| Neonatal Ventricular Myocytes | Rat | Cardiac Myocyte | PGF2α | Increased protein synthesis (hypertrophy) | EC50 = 11 nM | |
| Colorectal Tumor Cell Lines | Human | Adenoma/Carcinoma | PGF2α | No significant effect on cell growth | - | |
| Colorectal Tumor Cell Lines | Human | Adenoma/Carcinoma | PGF2α | Increased motility and invasion | - | |
| Bovine Luteal Cells | Bovine | Luteal | PGF2α | Upregulation of apoptosis/necroptosis genes | - |
Experimental Protocols
Detailed experimental protocols for testing the in-vitro effects of this compound are not widely published. Therefore, this section provides generalized protocols for key assays that are fundamental for characterizing the effects of a compound on cell lines. These should be adapted and optimized for the specific cell line and research question.
Cell Culture and Treatment
A generalized workflow for in-vitro cell line experiments is depicted below.
References
The Strategic Placement of a Methyl Group: Unraveling the Enhanced Biological Activity of Carboprost
A Technical Guide for Researchers and Drug Development Professionals
Carboprost, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α), is a potent oxytocic agent widely utilized in obstetrics for the management of postpartum hemorrhage and the termination of pregnancy.[1][2] Its enhanced biological activity and clinical utility compared to its endogenous counterpart are primarily attributed to a single, strategic structural modification: the addition of a methyl group at the carbon-15 position. This in-depth technical guide elucidates the critical role of the 15-methyl group in augmenting Carboprost's therapeutic efficacy by enhancing its metabolic stability, modulating its receptor interactions, and defining its pharmacokinetic profile.
Enhanced Metabolic Stability: Evading Enzymatic Degradation
The primary and most critical function of the 15-methyl group is to confer resistance to rapid metabolic inactivation.[1][3] The principal enzyme responsible for the degradation of naturally occurring prostaglandins like PGF2α is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4] This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, rendering the prostaglandin biologically inactive.
The presence of the 15-methyl group in Carboprost sterically hinders the binding of 15-PGDH to its substrate, effectively blocking this metabolic pathway. This structural modification significantly prolongs the biological half-life of Carboprost compared to PGF2α, which is rapidly cleared from circulation. While the plasma half-life of endogenous PGF2α is estimated to be in the order of seconds, the half-life of Carboprost is significantly longer, with peak plasma levels observed 20 to 30 minutes after intramuscular injection and a gradual decline over several hours. This enhanced metabolic stability ensures sustained therapeutic concentrations at the target tissue, the myometrium.
Table 1: Comparative Pharmacokinetics of Carboprost vs. PGF2α
| Parameter | Carboprost (intramuscular) | Prostaglandin F2α (endogenous) |
| Peak Plasma Concentration (Tmax) | 20-30 minutes | Rapid |
| Biological Half-life | Significantly longer than PGF2α | Seconds |
| Metabolism | Resistant to 15-PGDH oxidation | Rapidly metabolized by 15-PGDH |
Receptor Binding and Potency: A Tale of Two Receptors
Carboprost exerts its biological effects primarily through its potent agonistic activity on the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor in uterine smooth muscle cells initiates a signaling cascade that leads to increased intracellular calcium concentrations and subsequent myometrial contractions.
While the 15-methyl group is crucial for metabolic stability, it also influences receptor binding and potency. Carboprost is a potent agonist at the FP receptor, with some studies suggesting its uterine contraction intensity is 20-100 times stronger than that of PGF2α. However, Carboprost also exhibits significant off-target activity on the Prostaglandin E receptor subtype 3 (EP3 receptor). This cross-reactivity is believed to contribute to some of the side effects associated with Carboprost, such as fever and hypertension.
Recent structural studies have provided insights into the binding of Carboprost to the FP receptor, revealing key interactions within the ligand-binding pocket.
Table 2: Receptor Activity Profile of Carboprost
| Receptor | Activity | Biological Effect |
| FP Receptor | Potent Agonist | Uterine contraction, treatment of postpartum hemorrhage |
| EP3 Receptor | Agonist | Contributes to side effects such as fever and hypertension |
Note: Specific Ki and EC50 values for Carboprost versus PGF2α across a panel of prostanoid receptors under standardized conditions are not consistently available in the public domain, highlighting a gap in the literature. The available data suggests a higher potency for Carboprost at the FP receptor in functional assays.
Signaling Pathways and Experimental Workflows
The biological activity of Carboprost is initiated by its binding to the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. This interaction triggers a well-defined signaling cascade.
Caption: Carboprost signaling cascade in myometrial cells.
The experimental validation of Carboprost's biological activity involves a series of in vitro assays. A typical workflow to characterize a novel prostaglandin analog like Carboprost is outlined below.
Caption: Workflow for characterizing prostaglandin analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Carboprost's biological activity. Below are generalized protocols for key experiments.
Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Carboprost for the FP receptor.
Materials:
-
Membrane preparations from cells expressing the human FP receptor.
-
Radiolabeled PGF2α (e.g., [³H]-PGF2α).
-
Unlabeled Carboprost and PGF2α.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled Carboprost and PGF2α.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGF2α, and varying concentrations of the unlabeled ligands.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 values (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of Carboprost in activating the FP receptor.
Materials:
-
Cells stably expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Carboprost and PGF2α solutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader or a fluorescence microscope.
Procedure:
-
Seed the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of Carboprost and PGF2α.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of the agonists to the wells and immediately start recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Carboprost and PGF2α in the presence of 15-PGDH.
Materials:
-
Recombinant human 15-PGDH.
-
Carboprost and PGF2α.
-
NAD+ (cofactor for 15-PGDH).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing 15-PGDH and NAD+ in the reaction buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding Carboprost or PGF2α to the mixture.
-
At various time points, take aliquots of the reaction and stop the reaction by adding a quenching solution.
-
Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound (Carboprost or PGF2α).
-
Plot the percentage of the remaining parent compound against time to determine the rate of metabolism and the half-life of each compound.
Conclusion
The 15-methyl group is a cornerstone of Carboprost's molecular design, transforming the transient and rapidly metabolized PGF2α into a clinically robust therapeutic agent. By sterically shielding the C-15 hydroxyl group from enzymatic oxidation by 15-PGDH, this modification dramatically enhances the drug's metabolic stability and duration of action. This, in turn, allows for sustained agonistic activity at the FP receptor, leading to the potent myometrial contractions necessary for its clinical efficacy in controlling postpartum hemorrhage and for pregnancy termination. While also influencing its off-target receptor profile, the primary role of the 15-methyl group remains the strategic circumvention of a key metabolic pathway, a classic example of successful rational drug design in prostaglandin pharmacology. Further research focusing on direct comparative quantitative analysis of Carboprost and its parent compound across a full panel of prostanoid receptors would provide a more complete understanding of its pharmacological profile.
References
- 1. bu.edu [bu.edu]
- 2. simsrc.edu.in [simsrc.edu.in]
- 3. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carboprost Methyl Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent primarily used in clinical settings to control postpartum hemorrhage.[1] Its mechanism of action revolves around the activation of the prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR), which stimulates smooth muscle contraction.[2][3] In a research context, Carboprost Methyl (the methyl ester form of Carboprost) and its tromethamine salt are valuable tools for investigating prostaglandin signaling pathways, smooth muscle physiology, and potential therapeutic applications beyond obstetrics. These application notes provide detailed protocols for the in vitro treatment of cell cultures with this compound, focusing on key assays to elucidate its cellular effects.
Mechanism of Action and Signaling Pathway
Carboprost acts as an agonist for the prostaglandin F2α receptor (FP receptor).[4] The FP receptor is coupled to the Gq subtype of G proteins.[4] Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in smooth muscle contraction.
Carboprost is also known to have off-target effects on the prostaglandin E receptor subtype 3 (EP3). Activation of the EP3 receptor can lead to various side effects observed in clinical use.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) of Carboprost for its primary target (FP receptor) and a key off-target receptor (EP3 receptor), as determined by a NanoBiT-based G protein activation assay.
| Compound | Receptor | Assay Type | EC50 (nM) | Cell System | Reference |
| Carboprost | FP Receptor | G Protein Activation (NanoBiT) | ~10 | Not Specified | |
| Carboprost | EP3 Receptor | G Protein Activation (NanoBiT) | ~10 | Not Specified |
Experimental Protocols
General Cell Culture and Treatment
Recommended Cell Lines:
-
Human Uterine Smooth Muscle Cells (hUtSMC): A physiologically relevant primary cell line for studying the direct effects of Carboprost on myometrial cells.
-
Human Aortic Smooth Muscle Cells (HASMC): A model for investigating the effects of Carboprost on vascular smooth muscle.
-
HEK293 cells stably expressing the human FP receptor (HEK293-FP): A recombinant cell line for studying FP receptor-specific signaling pathways without confounding effects from other prostaglandin receptors.
General Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, according to the supplier's recommendations.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation:
-
This compound is typically supplied as a crystalline solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
Treatment Protocol:
-
Plate cells in multi-well plates at a density appropriate for the specific assay.
-
Allow cells to adhere and grow for 24 hours.
-
For serum-starvation experiments (to reduce basal signaling), replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Incubate the cells for the time specified in the individual assay protocols.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.
Materials:
-
Cells expressing the FP receptor (e.g., hUtSMC, HEK293-FP)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom plates
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the growth medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.
-
Inject a solution of this compound at various concentrations and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Western Blot for ERK1/2 Phosphorylation
This protocol determines if this compound treatment leads to the activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours if necessary.
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Experimental Workflow Diagrams
References
- 1. Carboprost - Wikipedia [en.wikipedia.org]
- 2. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Carboprost Methyl in Biological Samples Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantification of Carboprost Methyl in various biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, selectivity, and reproducibility. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized using a DOT language diagram.
Introduction
This compound, a synthetic prostaglandin analogue, is a potent oxytocic agent used in veterinary and human medicine. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its superior sensitivity, specificity, and speed. This application note describes a robust LC-MS/MS method for the reliable determination of this compound in biological matrices.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Alprostadil-d4 or a stable isotope-labeled this compound
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human or animal plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
Sample Preparation
A critical step in the bioanalysis of this compound is the efficient extraction of the analyte from the complex biological matrix.[1][2][3] The following protocol describes a general Solid Phase Extraction (SPE) procedure. Liquid-liquid extraction (LLE) or protein precipitation (PPT) can also be adapted based on laboratory resources and specific matrix challenges.[1][3]
Solid Phase Extraction (SPE) Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard. Vortex mix for 30 seconds. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Figure 1: Experimental workflow diagram.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound (e.g., 383.3) |
| Product Ion (m/z) | Specific fragment ions for this compound (e.g., 365.3, 347.3) |
| Collision Energy | Optimized for the specific instrument and transitions |
| Dwell Time | 100 ms |
Quantitative Data Summary
The method should be validated according to regulatory guidelines to ensure reliability. Key validation parameters are summarized below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| Parameter | Result |
| Matrix Effect | 90 - 110% |
| Extraction Recovery | > 85% |
Discussion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and ionization. The choice of sample preparation technique (SPE, LLE, or PPT) should be optimized to minimize matrix effects and maximize recovery for the specific biological matrix being analyzed. The chromatographic conditions are designed to achieve good peak shape and separation from endogenous interferences. The MRM transitions provide the necessary specificity for confident quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. The provided protocol and performance characteristics demonstrate the suitability of this method for pharmacokinetic and other bioanalytical studies in drug development and clinical research. The clear presentation of data and the visual workflow diagram facilitate the implementation of this method in a laboratory setting.
References
Application Notes and Protocols for the Laboratory Synthesis and Purification of Carboprost Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboprost, a synthetic analog of prostaglandin F2α (specifically 15-methyl-PGF2α), is a potent oxytocic agent used clinically for postpartum hemorrhage.[1][2] Its methylated ester form, Carboprost Methyl, serves as a crucial derivative for research purposes, offering increased membrane permeability which allows the biologically active Carboprost to be released in vivo upon hydrolysis.[3] A significant challenge in the synthesis of Carboprost and its methyl ester is the control of stereochemistry, particularly at the C-15 position, where methylation can lead to a mixture of diastereomers (epimers).[1][4] The separation of these epimers is a critical step in obtaining a high-purity final product.
These application notes provide a detailed protocol for the synthesis and purification of this compound on a laboratory scale, focusing on a robust synthetic route and an effective chromatographic purification strategy to isolate the desired stereoisomer.
Experimental Protocols
1. Synthesis of Carboprost from Modified Corey Lactone
The synthesis of Carboprost is often achieved starting from a modified Corey lactone, which undergoes several transformations to build the final molecule. A key step involves the introduction of the C-15 methyl group via a Grignard reaction, which typically produces a mixture of 15-(S) and 15-(R) epimers. The subsequent steps involve standard transformations to yield crude Carboprost.
2. Esterification of Carboprost to this compound
This protocol details the conversion of crude Carboprost into its methyl ester.
Materials:
-
Crude Carboprost
-
Acetone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide (MeI)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude Carboprost in acetone (e.g., 20 mL for a small-scale reaction).
-
To the stirred solution, add DBU (approx. 2.3 equivalents) and MeI (approx. 2.5 equivalents).
-
Allow the resulting mixture to stir overnight at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) until the starting material (Carboprost) has disappeared.
-
Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Acidify the residue with 1 N HCl and extract the product with ethyl acetate (e.g., 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.
3. Purification of this compound via Column Chromatography
The primary challenge in purification is the separation of the desired 15-(S) epimer from the undesired 15-(R) epimer and other process-related impurities. This compound is prone to decomposition on acidic silica gel; therefore, the use of a base-treated eluent is critical for successful separation. Gravity column chromatography is an economical and scalable method for this purpose.
Materials:
-
Crude this compound
-
Silica gel (e.g., 70-230 mesh)
-
Dichloromethane (DCM)
-
Acetone
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the Eluent: Prepare a solvent mixture of dichloromethane and acetone. A common starting gradient is 4:1 (DCM:Acetone), moving to 2:1. Crucially, add 0.1% triethylamine to the eluent mixture to prevent product degradation on the silica column.
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent (e.g., DCM with 0.1% TEA) and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Elute and Collect Fractions: Begin elution with the prepared solvent system. Collect fractions and monitor the separation using TLC.
-
Isomer Separation: The separation of epimers may require repeated chromatography. After an initial purification to remove technological impurities, the epimer-containing fractions can be combined, concentrated, and re-chromatographed using a gradient such as dichloromethane:acetone (2:1) with 0.1% triethylamine to isolate the desired isomer.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC or HPLC). Evaporate the solvent under reduced pressure to obtain the purified product. A final purity with the undesired epimer below 0.5% is achievable.
Data Presentation
The following table summarizes key quantitative data from representative synthesis and purification procedures.
| Parameter | Value | Source |
| Synthesis Step Yield | 78% (for a key lactone intermediate) | |
| Purification Yield | 42% (from crude with 70:30 epimer ratio) | |
| Chromatography Eluent 1 | Dichloromethane:Acetone (4:1), then 2:1 gradient | |
| Chromatography Eluent 2 | Methyl tert-butyl ether:Acetone (20:1) | |
| Eluent Additive | 0.1% Triethylamine | |
| Target Purity | Undesired epimer < 0.5% | |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Diagram 2: Purification Challenge - Isomer Separation
Caption: Logical diagram of the this compound purification goal.
References
- 1. Carboprost - Wikipedia [en.wikipedia.org]
- 2. tga.gov.au [tga.gov.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP4140982A2 - Processes and intermediates for the preparations of carboprost and carboprost tromethamine, and carboprost tromethamine prepared therefrom - Google Patents [patents.google.com]
Application Note: In Vitro Dose-Response Analysis of Carboprost Methyl Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboprost Methyl is a synthetic analog of prostaglandin F2α (PGF2α), a potent oxytocic agent used clinically to control postpartum hemorrhage.[1][2][3] Its mechanism of action involves binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5] The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event leading to smooth muscle contraction. This application note provides a detailed protocol for generating an in vitro dose-response curve for this compound by measuring its effect on intracellular calcium mobilization in a cell-based assay.
Mechanism of Action: FP Receptor Signaling
This compound mimics the action of endogenous PGF2α by activating the FP receptor. This initiates a Gq-mediated signaling cascade, which is a common pathway for many hormones and neurotransmitters. The resulting increase in cytoplasmic calcium concentration is the primary signal measured in this assay to quantify receptor activation.
References
- 1. Carboprost - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carboprost metil: Parte I. Sus acciones farmacológicas [scielo.sld.cu]
- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Carboprost Methyl as a Positive Control in Prostaglandin Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboprost Methyl, a synthetic analog of prostaglandin F2α (PGF2α), serves as a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2][3][4] Its well-characterized mechanism of action and robust induction of downstream signaling make it an ideal positive control for a variety of prostaglandin receptor studies. This document provides detailed application notes and experimental protocols to guide researchers in effectively using this compound to validate assay performance and interrogate the function of prostaglandin receptors.
This compound's primary biological effect is the stimulation of myometrial contractions, a function mediated through its interaction with the FP receptor, a G-protein coupled receptor (GPCR).[3] Activation of the FP receptor by this compound initiates a signaling cascade through the Gq protein pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels. While being a potent FP receptor agonist, it is important to note that this compound also exhibits some off-target activity, most notably at the prostaglandin E3 (EP3) receptor.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the known quantitative data for this compound at various prostaglandin receptors. This information is critical for designing experiments and interpreting results when using this compound as a positive control.
| Receptor Subtype | Parameter | Value | Assay Type | Reference |
| FP | EC50 | ~50 nM | Calcium Mobilization | |
| FP vs. EP3 | Selectivity | ~10-fold for FP | NanoBiT G-protein Activation | |
| EP3 | EC50 | Similar to FP | NanoBiT G-protein Activation |
Signaling Pathways and Visualization
This compound primarily signals through the Gq pathway upon binding to the FP receptor. The following diagram illustrates this signaling cascade.
Caption: this compound Signaling Pathway via the FP Receptor.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a positive control are provided below.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific prostaglandin receptor, using this compound as a positive control competitor.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the prostaglandin receptor of interest.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: Prepare a solution of a suitable radiolabeled prostaglandin (e.g., [³H]-PGF2α) in assay buffer at a concentration equal to its Kd for the receptor.
-
This compound (Positive Control): Prepare a series of dilutions of this compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Test Compound: Prepare a series of dilutions of the test compound in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Positive Control Wells: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and the test compound.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
Workflow Diagram:
Caption: Workflow for a Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Seed cells expressing the prostaglandin receptor of interest into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (positive control) and test compounds in assay buffer at 2x the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the this compound or test compound dilutions into the respective wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Cyclic AMP (cAMP) Assay
This protocol is used to measure changes in intracellular cAMP levels, which are typically modulated by Gs or Gi-coupled prostaglandin receptors. While this compound primarily acts through Gq, this assay can be used to assess its potential off-target effects on other receptors or in engineered cell lines where the FP receptor is coupled to Gs.
Workflow Diagram:
Caption: Workflow for a Cyclic AMP (cAMP) Assay.
Protocol:
-
Cell Culture: Seed cells expressing the prostaglandin receptor of interest into a 96-well plate and culture overnight.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer, with or without a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Prepare serial dilutions of this compound (to test for off-target effects) and other test compounds. For Gi-coupled receptors, also include a Gs-activating agent like forskolin.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
For Gs-coupled receptors, plot the cAMP concentration against the log concentration of the agonist to determine the EC50.
-
For Gi-coupled receptors, plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50.
-
Conclusion
This compound is a valuable tool for researchers studying prostaglandin receptors. Its potent agonism at the FP receptor and well-defined signaling pathway make it an excellent positive control for validating a range of in vitro assays. By following the detailed protocols and utilizing the provided quantitative data and signaling pathway information, researchers can confidently employ this compound to ensure the accuracy and reliability of their experimental findings in the pursuit of novel therapeutics targeting the prostaglandin system.
References
Application Notes and Protocols for Studying Carboprost Methyl Effects in Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Carboprost methyl, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent primarily used in obstetrics and gynecology to control postpartum hemorrhage (PPH) and for the termination of pregnancy.[1][2] Its mechanism of action involves binding to the prostaglandin F (FP) receptor, which stimulates myometrial contractions, leading to hemostasis at the placental site.[3][4] Due to its potent effects on smooth muscle, carboprost can also induce side effects, including gastrointestinal distress (diarrhea, vomiting), fever, hypertension, and bronchoconstriction.[5] Preclinical evaluation of carboprost and its analogs in relevant animal models is crucial for understanding its efficacy, safety profile, and potential therapeutic applications.
These application notes provide an overview of suitable experimental animal models and detailed protocols for investigating the uterotonic, gastrointestinal, and respiratory effects of this compound.
Signaling Pathway of this compound
This compound exerts its effects by activating the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor, which is coupled to a Gq protein, initiates a downstream signaling cascade through the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This elevated calcium binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments, resulting in smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which further enhances the contractile response.
Caption: this compound signaling cascade in smooth muscle cells.
Application Note 1: Uterine Contractility and Hemorrhage Control
Animal Model: Pregnant Rat Model of Atonic Postpartum Hemorrhage
Justification: The pregnant rat is a well-established model for studying uterine physiology. Recent advancements have led to the development of models that mimic atonic PPH, characterized by weakened uterine contractions and prolonged labor. This model is suitable for evaluating the efficacy of uterotonic agents like this compound in restoring uterine tone and controlling bleeding.
Experimental Workflow:
Caption: Experimental workflow for evaluating Carboprost in a rat PPH model.
Detailed Protocol:
-
Animal Selection: Use time-mated, late-term pregnant Sprague-Dawley or Wistar rats (e.g., gestational day 21).
-
Model Induction: Induce uterine atony and PPH. This can be achieved through various methods, including administration of uterine relaxants (e.g., atosiban) or by creating a model based on inflammatory mediators as recently described.
-
Surgical Preparation (for direct measurement):
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a laparotomy to expose the uterus.
-
Insert a fluid-filled catheter into the uterine horn, connected to a pressure transducer to measure intrauterine pressure (IUP).
-
Place pre-weighed absorbent material around the vaginal opening to quantify blood loss.
-
-
Treatment Administration:
-
Treatment Group: Administer this compound via deep intramuscular (IM) injection. A starting dose can be extrapolated from human doses (e.g., 250 mcg/70kg) and adjusted for the rat's body weight.
-
Control Group: Administer an equivalent volume of vehicle (e.g., sterile saline).
-
-
Data Collection:
-
Record IUP continuously for a set period (e.g., 60 minutes) post-injection.
-
At the end of the experiment, collect and weigh the absorbent material to determine total blood loss.
-
Monitor maternal vital signs such as blood pressure and heart rate.
-
-
Endpoint Analysis: Analyze the data to compare the amplitude and frequency of uterine contractions, total blood loss, and hemodynamic stability between the carboprost-treated and control groups.
Illustrative Quantitative Data:
| Parameter | Control Group (Vehicle) | This compound Group (e.g., 10 mcg/kg IM) |
| Total Blood Loss (g) over 60 min | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Increase in IUP Amplitude (mmHg) | 5 ± 1.5 | 25 ± 4.1 |
| Frequency of Contractions (per 10 min) | 1.2 ± 0.5 | 4.5 ± 0.8 |
| Time to Hemostasis (min) | > 60 | 15 ± 3.7 |
| *Illustrative data representing a significant difference (P < 0.05) compared to the control group. |
Application Note 2: Gastrointestinal Side Effects
Animal Model: Conscious Rat Model for Gastrointestinal Motility and Diarrhea Assessment.
Justification: One of the most common side effects of carboprost is gastrointestinal distress, including diarrhea. This is due to the stimulatory effect of prostaglandins on gut smooth muscle. The rat model is widely used to assess drug effects on gastrointestinal transit and to quantify diarrheal responses.
Detailed Protocol:
-
Animal Selection: Use adult male or non-pregnant female Wistar or Sprague-Dawley rats.
-
Acclimation: Acclimate animals to individual cages with a wire mesh floor to allow for the collection of fecal pellets.
-
Fasting: Fast the animals for 18-24 hours before the experiment, with free access to water.
-
Treatment Administration:
-
Treatment Groups: Administer varying doses of this compound via IM injection.
-
Control Group: Administer an equivalent volume of vehicle.
-
-
Diarrhea Assessment:
-
Place the animals in their cages over a pre-weighed paper-lined tray.
-
Observe the animals for a set period (e.g., 4 hours).
-
Record the onset of diarrhea and the total weight of wet/unformed fecal pellets. The percentage of animals exhibiting diarrhea can be calculated.
-
-
Gastrointestinal Transit (Charcoal Meal Assay):
-
Thirty minutes after carboprost or vehicle administration, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) via oral gavage.
-
After a specific time (e.g., 30-60 minutes), euthanize the animals by CO2 asphyxiation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Illustrative Quantitative Data:
| Treatment Group | Dose (mcg/kg IM) | Incidence of Diarrhea (%) | GI Transit (%) |
| Vehicle Control | - | 0% | 55 ± 5.2 |
| This compound | 10 | 25% | 68 ± 6.1 |
| This compound | 30 | 75% | 85 ± 4.9 |
| This compound | 100 | 100% | 98 ± 1.5 |
| *Illustrative data representing a significant difference (P < 0.05) compared to the control group. |
Application Note 3: Respiratory Side Effects
Animal Model: Anesthetized Guinea Pig for Bronchoconstriction Assessment.
Justification: Carboprost can cause transient bronchoconstriction, which is a significant concern for patients with a history of asthma. The guinea pig is a highly suitable model for studying airway hyperreactivity and bronchoconstriction as its airway physiology shares similarities with humans.
Experimental Workflow:
References
Application Notes: Immunoassay for the Detection of Carboprost Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboprost Methyl is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] It is a potent uterotonic agent used primarily in obstetrics and gynecology to control postpartum hemorrhage and for the termination of pregnancy.[3] As the methyl ester of Carboprost, it is designed for increased membrane permeability, with in vivo hydrolysis releasing the biologically active Carboprost. The therapeutic efficacy of Carboprost lies in its ability to induce strong contractions of the uterine smooth muscle.
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. While chromatographic methods like LC-MS/MS are available for its detection, a sensitive and high-throughput immunoassay would offer a valuable alternative for routine analysis. This document provides a detailed protocol for a proposed competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound.
Principle of the Assay
This proposed competitive ELISA is based on the competition between this compound in the sample and a fixed amount of this compound conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), for a limited number of binding sites on a this compound-specific antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of enzyme-labeled this compound that binds to the antibody decreases. The subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of this compound in the sample.
Mechanism of Action of Carboprost
Carboprost, the active metabolite of this compound, exerts its pharmacological effects by mimicking the action of endogenous PGF2α. It binds to and activates the prostaglandin F receptor, a G-protein coupled receptor located on the surface of smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in smooth muscle contraction.
Hypothetical Assay Performance Characteristics
The following table summarizes the expected performance characteristics of the proposed this compound competitive ELISA. These values are hypothetical and should be confirmed through assay validation.
| Parameter | Hypothetical Value |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Specificity | |
| this compound | 100% |
| Carboprost | < 10% |
| Prostaglandin F2α | < 1% |
| Other Prostaglandins | < 0.1% |
| Precision (Intra-assay) | < 10% CV |
| Precision (Inter-assay) | < 15% CV |
| Recovery | 85 - 115% |
Experimental Protocol: Competitive ELISA for this compound
This protocol describes the steps for quantifying this compound in biological samples using a competitive ELISA format.
Materials and Reagents
-
This compound-specific antibody-coated 96-well microplate
-
This compound standard solutions
-
This compound-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Biological samples (e.g., plasma, serum, tissue homogenates)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Workflow
Step-by-Step Procedure
-
Preparation of Reagents: Prepare all reagents, standard dilutions, and samples as instructed. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and tapping it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Development: Incubate the plate at room temperature in the dark for 15-30 minutes. Monitor for color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of each standard against its known concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The absorbance is inversely proportional to the concentration of this compound.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Plasma: Collect blood into tubes containing an appropriate anticoagulant. Centrifuge for 15 minutes at 1000 x g. Aliquot and store the plasma at -20°C or lower.
-
Serum: Collect blood into tubes without anticoagulant. Allow to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Aliquot and store the serum at -20°C or lower.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. Aliquot and store the supernatant at -80°C.
It is recommended to perform a spike and recovery experiment to validate the sample matrix compatibility with the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the volume of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive conjugate or substrate | Check the expiration dates and storage conditions of the reagents. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Poor precision | Inaccurate pipetting | Calibrate pipettes and use proper pipetting technique. |
| Incomplete mixing | Ensure thorough mixing of reagents in the wells. |
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the development and implementation of a competitive ELISA for the quantitative detection of this compound. This immunoassay has the potential to be a valuable tool for researchers and clinicians in various fields, offering a sensitive, specific, and high-throughput method for the analysis of this important therapeutic agent. Validation of this proposed assay is a necessary next step to confirm its performance characteristics.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Carboprost and its Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboprost is a synthetic prostaglandin analog of prostaglandin F2α.[1] It is a potent oxytocic agent used in obstetrics to control postpartum hemorrhage.[1] Carboprost is chemically known as (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-en-1-yl]cyclopentyl]hept-5-enoic acid.[2] Due to its therapeutic importance, the development of robust analytical methods for its quantification in bulk drug and pharmaceutical dosage forms is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Carboprost and its related compounds, offering high resolution, sensitivity, and accuracy.[2] This application note provides a detailed protocol for the analysis of Carboprost using a reversed-phase HPLC (RP-HPLC) method. While the focus is on Carboprost, the principles and methods can be adapted for its methyl ester, Carboprost Methyl, which is often used as an internal standard.[3]
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Carboprost, being a relatively nonpolar molecule, is retained by the stationary phase and is eluted by the polar mobile phase. The concentration of the organic solvent in the mobile phase is a key parameter in controlling the retention time. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where Carboprost exhibits sufficient absorbance, such as 200 nm or 228 nm.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the analysis of Carboprost Tromethamine.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Waters Symmetry C18 (4.6 x 100 mm, 3.5 µm) | Agilent C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetate Buffer (pH 3.7) : Methanol (30:70 v/v) | 1N Citrate Buffer : Methylene Chloride : Water (55:45 v/v), pH adjusted to 3.5 |
| Flow Rate | 1.0 mL/min | 1.1 mL/min |
| Detection Wavelength | 200 nm | 228 nm |
| Column Temperature | Ambient | 26.0°C |
| Retention Time | 6.827 min | 2.295 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 83-249 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999 | y = 52769x + 663.92 |
| Accuracy (% Recovery) | 98.4 - 99.3% | 99.90% |
| Precision (%RSD) | < 2% | 0.4% |
| Limit of Detection (LOD) | Not Specified | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 0.11 µg/mL |
Experimental Protocols
This section details the methodologies for the key experiments.
4.1. Preparation of Mobile Phase (Method 1)
-
Acetate Buffer (pH 3.7): Prepare a solution of acetic acid and adjust the pH to 3.7 with a suitable base (e.g., sodium hydroxide).
-
Mobile Phase Mixture: Mix the prepared acetate buffer with HPLC grade methanol in a ratio of 30:70 (v/v).
-
Degassing: Sonicate the mobile phase for approximately 5 minutes to remove dissolved gases.
4.2. Preparation of Standard Solution
-
Accurately weigh about 8.3 mg of Carboprost Tromethamine standard.
-
Transfer it into a 20 mL volumetric flask.
-
Dissolve the standard in purified water with shaking.
-
Make up the volume to the mark with purified water.
-
Dilute 4 mL of this solution to 10 mL with water to obtain the working standard solution.
4.3. Preparation of Sample Solution
For injection dosage forms, the sample can often be used as is, or a simple dilution with the mobile phase may be required to bring the concentration within the linear range of the method.
4.4. HPLC System Setup and Analysis
-
System: Agilent 1100 series HPLC system or equivalent.
-
Column: Waters C18 column (Symmetry -C18, 3.5µm, and 4.6×100mm).
-
Mobile Phase: As prepared in section 4.1.
-
Flow Rate: Set to 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector: UV detector set at 200 nm.
-
Column Temperature: Maintained at ambient temperature.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., five times) to check for system suitability (parameters like %RSD of peak area, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Record the chromatograms and calculate the amount of Carboprost in the sample by comparing the peak area with that of the standard.
-
4.5. Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters include:
-
Specificity: The ability of the method to exclusively assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of Carboprost.
Logical Relationship Diagram
Caption: Key parameters influencing HPLC separation of prostaglandins.
References
Troubleshooting & Optimization
Technical Support Center: Carboprost Methyl Degradation and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboprost Methyl.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound primarily degrades under acidic conditions through two main pathways:
-
Epimerization: The stereocenter at C-15 can undergo epimerization, converting the active 15(S) isomer to the 15(R) isomer.
-
Dehydration: The tertiary allylic hydroxyl group at C-15 is susceptible to dehydration, leading to the formation of various unsaturated degradation products.[1][2]
These degradation pathways are significantly influenced by pH, with increased degradation observed in acidic environments.[3][4]
2. What are the common degradation products of this compound?
Under acidic conditions, the main degradation products of this compound include:
-
15(R)-epimer of this compound: Formed through epimerization.
-
Dehydration products: A series of isomers resulting from the loss of a water molecule from the C-15 position.[1] For instance, in acidified acetonitrile, the primary degradation product is methyl 9α,11α-dihydroxy-15-methylprosta-5(Z),13,15-trienoate. In acidified methanol, various methoxy-derivatives can also be formed.
3. How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. Acidic conditions accelerate degradation, leading to the formation of epimers and dehydration products. Conversely, increasing the pH to alkaline conditions (pH 9.1 and higher) significantly suppresses these degradation reactions. For instance, the tromethamine salt of Carboprost can be stored at 37°C in a tromethamine buffer at pH 9.55 for at least one year with less than 3-4% degradation.
Troubleshooting Guides
Problem 1: Poor separation of this compound from its epimer.
-
Possible Cause: Inadequate chromatographic conditions. The separation of diastereomers like the 15(S) and 15(R) epimers of Carboprost requires specific stationary and mobile phases.
-
Solution:
-
Utilize a Chiral Stationary Phase: A normal-phase amylose stationary phase, such as Chiralpak AD-H, has been shown to be effective in separating Carboprost diastereomers.
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal-phase chiral separations, a mixture of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., 2-propanol or ethanol) is typically used. The ratio of these solvents should be carefully optimized to achieve the best resolution.
-
Problem 2: Appearance of unexpected peaks in the chromatogram during stability studies.
-
Possible Cause: This is likely due to the formation of degradation products, especially if the sample has been exposed to acidic conditions, elevated temperatures, or light.
-
Solution:
-
Perform Forced Degradation Studies: To identify the unknown peaks, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help to generate the potential degradation products and confirm their retention times.
-
Employ Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This data is invaluable for the identification and structural elucidation of the degradation products.
-
Problem 3: Low recovery of this compound from the drug product matrix.
-
Possible Cause: This could be due to inefficient extraction from the formulation or degradation during the extraction process.
-
Solution:
-
Optimize Extraction Procedure: Experiment with different extraction solvents and techniques (e.g., sonication, vortexing) to ensure complete extraction of the analyte from the matrix.
-
Control pH during Extraction: Given the pH-dependent stability of this compound, ensure the pH of the extraction solvent is in the neutral to alkaline range to minimize degradation.
-
Method Validation: A validated analytical method should have an average recovery of around 99.2% for the determination of methyl carboprost in a dosage form.
-
Quantitative Data Summary
Table 1: Stability of Carboprost Tromethamine Salt at 60°C for 7 Days
| pH | Epimerization into 15(R) isomer | Formation of Dehydration Products (3+9) |
| < 8 | Extensive | Extensive |
| > 9.1 | Virtually completely suppressed | Virtually completely suppressed |
Data sourced from studies on the pH-dependent degradation of Carboprost.
Table 2: HPLC Method Parameters for Chiral Separation of Carboprost Diastereomers
| Parameter | Value |
| Stationary Phase | Chiralpak AD-H (amylose-based) |
| Mobile Phase | Optimized mixture of organic modifiers (e.g., 2-propanol and ethanol) in a non-polar solvent |
| Retention Time (R)-carboprost | 15.3 min |
| Retention Time (S)-carboprost | 17.1 min |
| Linearity Range | 0.2–1.0% |
| Regression Coefficient (R²) | 0.9997 |
| Limit of Detection (LOD) | 0.07% |
| Limit of Quantification (LOQ) | 0.2% |
This method is reported to be accurate and precise for controlling the unwanted (R)-isomer in carboprost active pharmaceutical ingredient.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), using a suitable analytical method, such as HPLC with UV or MS detection.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the parent drug and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
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Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection for identification.
-
Injection Volume: 10-20 µL.
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Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase before injection.
Visualizations
Caption: Acid-catalyzed degradation pathways of this compound.
Caption: Experimental workflow for analyzing this compound degradation.
Caption: Troubleshooting guide for poor chromatographic resolution.
References
- 1. High-performance liquid chromatographic determination of acid-catalyzed degradation products of methyl carboprost in a polymeric controlled-release device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Stability of Carboprost Methyl in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carboprost Methyl in aqueous solutions under varying pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, particularly under acidic conditions, involves acid-catalyzed epimerization and dehydration at the tertiary allylic hydroxyl group on carbon 15. This can lead to the formation of various isomers and degradation products.
Q2: At what pH is this compound expected to be most stable?
A2: Based on studies of the closely related Carboprost tromethamine salt, this compound is expected to be most stable in neutral to alkaline aqueous solutions. A study on the tromethamine salt of Carboprost indicated a gradual increase in stability as the pH was raised from 7.3 to 9.1 and higher.[1] At a pH of 9.55 in a tromethamine buffer, the compound showed less than 3-4% degradation after one year of storage at 37°C.[1]
Q3: What are the common analytical techniques used to assess the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for stability testing of this compound.[2] These methods allow for the separation and quantification of the parent compound from its degradation products. A normal-phase HPLC method can be used to determine this compound and its acid-catalyzed degradation products.
Q4: How should I prepare my this compound solutions for a stability study?
A4: this compound should be dissolved in an appropriate organic solvent, such as ethanol or acetonitrile, to prepare a stock solution. This stock solution can then be diluted with aqueous buffers of different pH values to the desired final concentration for the stability study. It is crucial to minimize the concentration of the organic solvent in the final aqueous solution to avoid potential effects on stability.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For short-term storage, aqueous solutions of Carboprost have been found to be stable for up to 6 days in water and saline at both 4°C and room temperature.[2] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. The commercial formulation of Carboprost tromethamine is refrigerated at 2-8°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed at low pH. | Acid-catalyzed degradation is the expected pathway. | Conduct experiments at a higher pH (neutral to alkaline) to enhance stability. If low pH is required for the experiment, minimize the exposure time and temperature. |
| Appearance of multiple peaks in HPLC chromatogram during stability testing. | Formation of degradation products such as epimers and dehydration isomers. | Utilize a validated, stability-indicating HPLC or LC-MS method capable of resolving the parent drug from its degradation products. Mass spectrometry can aid in the identification of the unknown peaks. |
| Poor recovery of this compound from the aqueous solution. | Adsorption to container surfaces or precipitation. | Use silanized glassware or polypropylene containers to minimize adsorption. Ensure the concentration of this compound is below its aqueous solubility limit at the tested pH. |
| Inconsistent stability results between replicate experiments. | Variability in buffer preparation, temperature control, or analytical methodology. | Ensure accurate and consistent preparation of buffers. Maintain precise temperature control throughout the experiment. Validate the analytical method for precision and accuracy. |
Quantitative Stability Data
| pH | Temperature (°C) | Buffer | Duration | Remaining Carboprost (%) | Reference |
| < 8 | 60 | Aqueous Buffer | 7 days | Extensive degradation | |
| > 9.1 | 60 | Aqueous Buffer | 7 days | Degradation suppressed | |
| 9.55 | 37 | Tromethamine | 1 year | > 96-97% | |
| Not Specified | 4 and Room Temp | Water and Saline | 6 days | Stable |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values using HPLC.
1. Materials:
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This compound reference standard
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HPLC-grade acetonitrile and water
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Phosphate, citrate, or borate buffers of various pH values (e.g., pH 3, 5, 7, 9)
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Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a minimal amount of HPLC-grade acetonitrile or ethanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.
-
Dilute to the final volume with the respective aqueous buffer to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Prepare a sufficient number of vials for each pH to be sampled at different time points.
4. Stability Study Conditions:
-
Incubate the prepared test solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the degradation by cooling the sample (if at elevated temperature) and/or neutralizing the pH if necessary. Store samples at -20°C until analysis.
5. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., ~200-210 nm) or Mass Spectrometry.
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Injection Volume: 10-20 µL.
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Inject the samples from each time point and pH.
6. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k) for each pH.
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: A flowchart illustrating the key steps in conducting a pH-dependent stability study of this compound.
Caption: A simplified diagram showing the acid-catalyzed degradation of this compound leading to epimerization and dehydration.
References
Technical Support Center: Optimizing Carboprost Methyl for Cell-Based Assays
Welcome to the technical support center for the use of Carboprost Methyl in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Carboprost is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] Its primary mechanism of action is the activation of the Prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[2][3] The FP receptor couples to the Gq alpha subunit, which in turn activates the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
Q2: Which cell lines are suitable for assays with this compound?
The choice of cell line is critical and depends on the expression of the endogenous FP receptor. Cell lines commonly used for prostaglandin receptor studies include human embryonic kidney cells (HEK293) or Chinese hamster ovary (CHO) cells, often transfected to express the FP receptor. For studying more physiologically relevant systems, primary cells or cell lines derived from tissues with high FP receptor expression, such as uterine smooth muscle cells or trabecular meshwork cells, are recommended. Always verify FP receptor expression in your chosen cell line via methods like qPCR or Western blot before starting your experiments.
Q3: What are the potential off-target effects of this compound?
While Carboprost is a potent FP receptor agonist, it can exhibit off-target activity on other prostanoid receptors, most notably the Prostaglandin E receptor subtype EP3. Off-target activation of the EP3 receptor can lead to side effects such as fever and hypertension in clinical settings and may produce confounding results in cell-based assays. Researchers should consider using cell lines with minimal EP3 expression or employing specific EP3 antagonists to isolate the FP receptor-mediated effects if off-target activity is suspected.
Q4: How should I prepare and store this compound stock solutions?
Carboprost Tromethamine, the salt form, is readily soluble in water and DMSO.[4]
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Preparation: For cell-based assays, it is recommended to prepare a high-concentration primary stock solution (e.g., 10 mM) in sterile DMSO or a buffered aqueous solution.
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Storage: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw the aliquot and prepare fresh serial dilutions in your cell culture medium.
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
Caption: this compound activates the FP receptor, initiating a Gq-PLC signaling cascade.
Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for determining the optimal this compound concentration.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type and assay sensitivity. Based on the activity of its parent compound, PGF2α, and other FP receptor agonists, the following concentration ranges are recommended as a starting point for your experiments.
| Parameter | Recommended Range | Rationale & Notes |
| Initial Dose-Response | 0.1 nM to 10 µM | A wide logarithmic range is crucial to capture the full dose-response curve, from threshold effects to saturation and potential toxicity. |
| Functional Assays | 1 nM to 1 µM | PGF2α typically shows activity in the 50-100 nM range. This range focuses on the expected physiological and pharmacological effects. |
| Binding Assays | 0.1 nM to 100 nM | The FP receptor has a high affinity for its ligands, often in the low nanomolar range. |
| Cytotoxicity Testing | 1 µM to 100 µM | Higher concentrations should be tested to identify the threshold for cytotoxicity, which can confound the results of functional assays. |
Troubleshooting Guide
Problem: I am not observing any cellular response after applying this compound.
| Potential Cause | Recommended Solution |
| 1. Low or No FP Receptor Expression | Confirm that your chosen cell line expresses the FP receptor at sufficient levels using qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a transfected cell line. |
| 2. Ineffective Concentration Range | Your concentrations may be too low. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the effective range. The parent compound, PGF2α, is active around 50-100 nM. |
| 3. Degraded or Inactive Compound | Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot or vial to rule out compound degradation. |
| 4. Insensitive Assay Readout | The chosen assay may not be sensitive enough to detect the cellular response. For FP receptor activation, a calcium flux assay is a highly sensitive and direct measure of Gq pathway activation. Consider switching to a more proximal and robust readout. |
Problem: I am observing significant cell death or cytotoxicity.
| Potential Cause | Recommended Solution |
| 1. Concentration is Too High | High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTS, MTT, or CellTox Green) to determine the cytotoxic concentration range. Use concentrations well below the toxic threshold for your functional assays. |
| 2. Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤0.1% for DMSO). Always include a "vehicle control" (medium + solvent, no Carboprost) in your experiments to assess solvent effects. |
| 3. Off-Target Effects | Activation of other signaling pathways could lead to apoptosis or necrosis. This is less common at lower, physiologically relevant concentrations. If cytotoxicity is observed within the expected effective range, it may be an intrinsic property of the compound's effect on that specific cell line. |
| 4. Unhealthy Cells at Start of Assay | Ensure cells are healthy, in the logarithmic growth phase, and at the optimal seeding density before adding the compound. Over-confluent or stressed cells are more susceptible to toxicity. |
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common issues in this compound assays.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration range at which this compound becomes toxic to your cells.
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Cell Seeding:
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Harvest cells that are in the logarithmic growth phase.
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Perform a cell count and determine viability (e.g., using Trypan Blue).
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Seed cells into a 96-well, clear-bottom, black-walled plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
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Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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-
Compound Treatment:
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Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration. Include a vehicle control (medium + solvent) and a positive control for toxicity (e.g., 10% DMSO or Staurosporine).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells. This results in a final volume of 100 µL and a 1X compound concentration.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle control wells.
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Plot the results to determine the TC₅₀ (Toxic Concentration, 50%).
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Protocol 2: Calcium Flux Assay (Fluo-4)
This protocol measures the increase in intracellular calcium, a direct downstream effect of FP receptor activation.
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Cell Seeding:
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Seed cells into a 96-well, clear-bottom, black-walled plate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
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-
Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Aspirate the culture medium from the wells and wash once with the assay buffer.
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Add 100 µL of the dye loading buffer to each well.
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Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
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Inject 20-25 µL of the this compound solution (at 5X or 6X final concentration) into each well.
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Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response (ΔF/F₀, where F₀ is the baseline fluorescence).
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Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ (Effective Concentration, 50%).
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References
Potential off-target effects of Carboprost Methyl in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carboprost Methyl in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in research models?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2][3] Its primary mechanism of action is as a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][4] Activation of the FP receptor typically couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
A2: The most well-documented off-target effect of this compound is its activity on other prostanoid receptors, particularly the prostaglandin E receptor subtype 3 (EP3). Carboprost has been shown to have a similar EC50 value for both the FP and EP3 receptors, indicating a lack of high selectivity. Activation of the EP3 receptor, which is coupled to the Gi alpha subunit, leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in various physiological responses depending on the cell type, including smooth muscle contraction, and may be responsible for side effects observed in clinical use, such as fever and hypertension. Researchers should also be aware of potential activity on other prostaglandin receptors, such as EP1, which is also a contractile receptor coupled to Gq.
Q3: What are appropriate vehicle controls for in vitro and in vivo experiments with this compound?
A3: For in vitro studies, this compound is often dissolved in a stock solution of dimethyl sulfoxide (DMSO). The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to always include a vehicle-only control group in your experimental design to account for any effects of the solvent.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored as a solution at -20°C or -80°C. For long-term storage (months to years), -20°C is recommended. Avoid repeated freeze-thaw cycles. The stability of Carboprost in aqueous buffers is pH-dependent. It is more stable at a slightly alkaline pH (around 9.5) and is less stable in acidic conditions.
Quantitative Data on Receptor Selectivity
| Receptor | G-Protein Coupling | Second Messenger | Carboprost EC50 | Notes |
| FP (Target) | Gq | ↑ IP3, ↑ Ca2+ | Similar to EP3 | Primary therapeutic target. |
| EP3 (Off-Target) | Gi | ↓ cAMP | Similar to FP | Major contributor to off-target effects. |
| EP1 | Gq | ↑ IP3, ↑ Ca2+ | Data Not Available | Potential for off-target contractile effects. |
| EP2 | Gs | ↑ cAMP | Data Not Available | |
| EP4 | Gs | ↑ cAMP | Data Not Available | |
| DP1/DP2 | Gs / Gi | ↑ cAMP / ↓ cAMP | Data Not Available | |
| IP | Gs | ↑ cAMP | Data Not Available | |
| TP | Gq | ↑ IP3, ↑ Ca2+ | Data Not Available |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent contractile responses in smooth muscle preparations.
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Question: I am using this compound to induce contraction in a non-uterine smooth muscle tissue (e.g., vascular, airway), but the response is variable. Why might this be happening?
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Answer:
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Receptor Expression: The expression levels of the FP receptor can vary significantly between different smooth muscle types. Your tissue of interest may have low or heterogeneous expression of the FP receptor.
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Off-Target Effects: The contraction you are observing may be partially or wholly mediated by off-target receptors, such as EP1 or EP3, which are also expressed in many smooth muscle tissues. The relative contribution of each receptor can lead to variability.
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Tachyphylaxis: Repeated application of high concentrations of this compound may lead to receptor desensitization and a diminished response over time.
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Experimental Conditions: Ensure that your physiological salt solution (PSS) is correctly prepared, gassed with 95% O2/5% CO2, and maintained at a stable temperature (typically 37°C).
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Issue 2: Unexpected changes in intracellular cAMP levels.
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Answer: This is a strong indication of an off-target effect mediated by the EP3 receptor. The EP3 receptor is coupled to the Gi signaling pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. Your cells likely express the EP3 receptor, and at the concentration of this compound you are using, you are activating this pathway. Consider using a more selective FP receptor agonist or an EP3 receptor antagonist to dissect the signaling pathways involved.
Issue 3: Low cell viability or unexpected cytotoxicity in cell culture experiments.
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Question: After treating my cell line with this compound, I am seeing a significant decrease in cell viability. Is this a known effect?
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Answer: While this compound is not primarily known as a cytotoxic agent, high concentrations or prolonged exposure could potentially induce cell stress or apoptosis in certain cell types, possibly through off-target effects or downstream signaling cascades.
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Troubleshooting Steps:
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Dose-Response: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line.
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Vehicle Toxicity: Ensure that the concentration of your vehicle (e.g., DMSO) is not causing the observed cytotoxicity.
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Apoptosis Assays: Use assays such as Annexin V/Propidium Iodide staining to determine if the cell death is due to apoptosis or necrosis.
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Cell Line Specificity: The effect may be specific to your cell line. Consider testing in a different cell line to see if the cytotoxic effect is conserved.
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Experimental Protocols
Isolated Tissue Bath Assay for Smooth Muscle Contraction (Rat Aorta)
This protocol is adapted for studying the contractile effect of this compound on vascular smooth muscle.
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Tissue Preparation:
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Humanely euthanize a rat and dissect the thoracic aorta.
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Place the aorta in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
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Carefully remove adhering connective and adipose tissue.
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Cut the aorta into 2-3 mm rings. The endothelium can be removed by gently rubbing the luminal surface with a wooden stick if required.
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Experimental Setup:
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Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
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Connect the rings to an isometric force transducer and apply a resting tension of 1.5-2.0 g.
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Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
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Procedure:
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Induce a reference contraction with 60 mM KCl. Wash the tissue and allow it to return to baseline.
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Prepare a stock solution of this compound in DMSO.
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Add this compound cumulatively to the organ bath (e.g., from 1 nM to 10 µM) and record the contractile response.
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To investigate the involvement of off-target receptors, pre-incubate the tissue with selective antagonists for other prostanoid receptors before constructing the this compound concentration-response curve.
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Calcium Imaging in HEK293 Cells
This protocol describes how to measure changes in intracellular calcium in response to this compound in a cell line that can be engineered to express specific prostaglandin receptors.
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Cell Preparation:
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Seed HEK293 cells (stably or transiently expressing the human FP or EP3 receptor) onto glass-bottom dishes.
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Culture the cells overnight in DMEM supplemented with 10% FBS.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in a suitable imaging buffer (e.g., HBSS).
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Wash the cells with imaging buffer and then incubate with the dye-loading buffer for 30-60 minutes at 37°C.
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Wash the cells again to remove excess dye and allow for de-esterification for at least 15 minutes.
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Imaging:
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Mount the dish on an inverted fluorescence microscope equipped for calcium imaging.
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Acquire a baseline fluorescence reading.
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Add this compound at the desired concentration and record the change in fluorescence over time.
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At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain a maximal calcium response for data normalization.
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Cytotoxicity Assay (MTT Assay) in HeLa or HepG2 Cells
This protocol can be used to assess the potential cytotoxic effects of this compound.
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Cell Seeding:
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Seed HeLa or HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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Allow the cells to adhere and grow for 24 hours.
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-
Treatment:
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Prepare serial dilutions of this compound in the appropriate cell culture medium.
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Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
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Incubate the cells for 24, 48, or 72 hours.
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-
MTT Assay:
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
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Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
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Visualizations
Caption: On-target signaling pathway of this compound via the FP receptor.
Caption: Off-target signaling pathway of this compound via the EP3 receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Carboprost Methyl Experimental Results: A Technical Support Troubleshooting Guide
Welcome to the technical support center for Carboprost Methyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in my aqueous cell culture medium. What could be the cause and how can I prevent this?
A1: this compound is a lipophilic molecule with limited aqueous solubility. Precipitation upon dilution in aqueous buffers or media is a common issue. This is often due to the solvent shift from a high-concentration organic stock (like DMSO) to the aqueous experimental environment.
Troubleshooting Steps:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.
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Pre-warm Media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes improve solubility.
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Increase Final Volume: If possible, increase the final volume of your assay to further dilute the organic solvent.
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Vortexing: Vortex the diluted solution gently and immediately after adding the stock to the aqueous medium to ensure rapid and even dispersion.
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Solubility Enhancers: For in vitro assays, consider the use of a carrier protein like bovine serum albumin (BSA) in your buffer, which can help maintain the solubility of lipophilic compounds.
Q2: I'm observing a lower-than-expected potency (higher EC50) for this compound in my cell-based assay. What are the potential reasons?
A2: Lower-than-expected potency can stem from several factors, ranging from compound degradation to issues with the experimental setup.
Troubleshooting Steps:
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Compound Integrity:
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Storage: Ensure your this compound stock solutions have been stored correctly. Aliquots in a suitable solvent like DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.
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Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay buffer or media for each experiment. Prostaglandins can be unstable in aqueous solutions over time.
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Cellular Factors:
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Receptor Expression: Verify the expression level of the Prostaglandin F receptor (FP receptor) in your cell line. Low receptor density will lead to a reduced response.
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Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in receptor expression and signaling efficiency.
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Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally.
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Assay Conditions:
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Serum Components: Components in fetal bovine serum (FBS) can sometimes bind to the compound or interfere with the assay. Consider reducing the serum concentration or using serum-free media during the assay if possible.
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Q3: My assay is showing a high background signal, making it difficult to determine a clear dose-response curve. What can I do to reduce the background?
A3: High background can be caused by compound autofluorescence, cell health issues, or assay buffer components.
Troubleshooting Steps:
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Compound Autofluorescence: Test the fluorescence of this compound alone at the highest concentration used in your assay to see if it contributes to the background.
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Assay Buffer: If using a fluorescence-based assay, switch to a phenol red-free medium, as phenol red can increase background fluorescence.
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Cell Health and Density: Dead or dying cells can take up fluorescent dyes nonspecifically. Ensure high cell viability. Also, optimize cell seeding density to avoid overly confluent monolayers which can lead to higher background.
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Wash Steps: If your assay protocol allows, include gentle wash steps after dye loading to remove excess dye from the extracellular space.
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Background Correction: Always include control wells with cells and dye but no compound to measure and subtract the background fluorescence from all wells.
Q4: I am seeing effects at concentrations that suggest off-target activity. What are the known off-target receptors for this compound?
A4: this compound is a synthetic analog of Prostaglandin F2α and its primary target is the FP receptor. However, it is known to have significant activity at other prostanoid receptors, which can lead to off-target effects in experimental systems.
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EP3 Receptor Activity: Carboprost has been shown to have only a 10-fold selectivity for the FP receptor over the Prostaglandin E2 receptor subtype EP3.[1] This means that at higher concentrations, you may be activating the EP3 receptor, which can lead to various cellular responses, including inhibition of adenylyl cyclase or mobilization of intracellular calcium, depending on the G-protein it couples to in your cell type.
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Other Prostanoid Receptors: While less characterized, cross-reactivity with other prostaglandin receptors (EP1, EP2, EP4, DP, IP, TP) may occur at high concentrations. It is crucial to use the lowest effective concentration to minimize these off-target effects.
Data Presentation
Table 1: Receptor Selectivity Profile of this compound
| Receptor Target | Reported Activity/Selectivity | Potential Downstream Effect |
| Prostaglandin F (FP) Receptor | Primary Agonist | Gq-protein coupling, leading to activation of Phospholipase C (PLC) and increased intracellular calcium.[1] |
| Prostaglandin E3 (EP3) Receptor | Agonist, with only ~10-fold lower potency than for the FP receptor.[1] | Primarily Gi-protein coupling, leading to inhibition of adenylyl cyclase and a decrease in cAMP. Can also couple to Gq or G12/13 in some systems.[1] |
Table 2: Stability and Storage of this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as it is hygroscopic. |
| DMSO | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer/Media | 2-8°C or Room Temp. | Prepare fresh for each experiment | Prostaglandins are susceptible to degradation in aqueous solutions. Stability is pH-dependent; degradation increases at acidic pH. |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is a general guideline for measuring this compound-induced calcium mobilization in cells expressing the FP receptor, using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
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Cells expressing the human FP receptor (e.g., HEK293 or CHO cells)
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Black, clear-bottom 96-well or 384-well cell culture plates
-
This compound
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Fluo-4 AM calcium indicator dye
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DMSO (anhydrous)
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Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Phenol red-free cell culture medium
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C.
-
Fluo-4 AM Loading Buffer: Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye dispersion. Protect from light.
-
-
Dye Loading:
-
On the day of the assay, remove the growth medium from the cell plates.
-
Add an equal volume of the 2X Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a dilution series of this compound in HBSS with 20 mM HEPES in a separate 96-well or 384-well plate. This will be your compound plate. Include a vehicle control (DMSO at the same final concentration as your compound dilutions).
-
-
Measurement of Calcium Flux:
-
Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.
-
Program the instrument to add the compounds from the compound plate to the cell plate and record the fluorescence signal over time (typically for 1-3 minutes).
-
Analyze the data by measuring the peak fluorescence response after compound addition and normalizing it to the baseline fluorescence before addition.
-
Detailed Methodology: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.
Materials:
-
Cell membranes prepared from cells expressing the FP receptor.
-
Radiolabeled prostaglandin, e.g., [³H]-PGF2α.
-
This compound.
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled FP receptor agonist, e.g., 10 µM PGF2α).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Perform the assay in microcentrifuge tubes or a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Incubation:
-
To each tube/well, add:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per tube/well).
-
The competing ligand (this compound at various concentrations or buffer for total binding, or non-specific control).
-
Radiolabeled ligand ([³H]-PGF2α) at a concentration close to its Kd.
-
-
Incubate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
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Mandatory Visualizations
Caption: this compound primary and off-target signaling pathways.
Caption: Troubleshooting logic for variability in this compound experiments.
References
Improving the solubility of Carboprost Methyl for in-vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Carbopost Methyl for in-vitro studies. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is Carbopost Methyl and how does it differ from Carboprost and Carboprost Tromethamine?
A1: Carboprost is a synthetic analog of prostaglandin F2α (PGF2α). "Carbopost Methyl" refers to the methyl ester of Carboprost. This ester form is often used in research due to its increased membrane permeability.[1][2] Once inside the cell, it is hydrolyzed to the biologically active Carboprost. Carboprost Tromethamine is the tromethamine salt of Carboprost, which is formulated to readily dissolve in water.[3]
Q2: What is the primary mechanism of action of Carboprost?
A2: Carboprost acts as a potent agonist of the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[4] Activation of the FP receptor initiates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[4]
Q3: Which solvents are recommended for dissolving Carboprost Methyl for in-vitro studies?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol at concentrations greater than 50 mg/mL. It is also soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of approximately 5 mg/mL. For cell culture experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Q4: What are the recommended storage conditions for Carbopost Methyl solutions?
A4: Stock solutions of Carbopost Methyl should be stored at -20°C or -80°C to prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The concentration of Carbopost Methyl in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is causing the compound to crash out. | - Increase the volume of the aqueous media for dilution. - Decrease the final concentration of Carbopost Methyl. - Ensure the organic solvent concentration in the final working solution is low (typically ≤0.5%). - Consider a serial dilution approach. - Try the three-step solubilization protocol outlined in the Experimental Protocols section, which involves an intermediate dilution in fetal bovine serum (FBS). |
| Cloudy or hazy solution | Incomplete dissolution of Carbopost Methyl. Presence of insoluble impurities. | - Gently warm the solution to 37°C and vortex briefly. - Use a fresh batch of high-purity solvent. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results | Degradation of Carbopost Methyl in the stock solution. Inaccurate concentration of the working solution. | - Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Calibrate pipettes and ensure accurate dilutions. |
| Cell toxicity observed at low concentrations | The organic solvent (e.g., DMSO) used for the stock solution is toxic to the cells at the concentration used. | - Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. - Keep the final solvent concentration in the cell culture medium as low as possible (ideally ≤0.1%). |
Quantitative Data Summary
The following table summarizes the solubility of Carbopost Methyl in various solvents.
| Compound | Solvent | Solubility |
| Carbopost Methyl | Dimethylformamide (DMF) | >50 mg/mL |
| Carbopost Methyl | Dimethyl Sulfoxide (DMSO) | >50 mg/mL |
| Carbopost Methyl | Ethanol | >50 mg/mL |
| Carbopost Methyl | PBS (pH 7.2) | >5 mg/mL |
| Carboprost Tromethamine | Water | >75 mg/mL |
Experimental Protocols
Protocol 1: Standard Stock and Working Solution Preparation
This protocol is suitable for most in-vitro applications where a low final concentration of organic solvent is acceptable.
Materials:
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Carbopost Methyl powder
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of Carbopost Methyl needed to prepare a 10 mM stock solution in DMSO. The molecular weight of Carbopost Methyl (C₂₂H₃₈O₅) is 382.54 g/mol .
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Aseptically weigh the required amount of Carbopost Methyl powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex gently until the powder is completely dissolved.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed sterile cell culture medium.
-
Important: Add the stock solution to the medium dropwise while gently vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the medium should not exceed a level that is toxic to the cells (typically ≤0.5%).
-
Protocol 2: Three-Step Solubilization for Hydrophobic Compounds
This protocol can be adapted for Carbopost Methyl to improve its solubility in aqueous cell culture media, especially if precipitation is an issue.
Materials:
-
Carbopost Methyl powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Fetal Bovine Serum (FBS), heat-inactivated
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Sterile cell culture medium (containing 1% FBS)
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Water bath
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Follow step 1 from Protocol 1. If the compound is difficult to dissolve, briefly vortex at maximum speed for five seconds and warm to 37°C in a water bath.
-
-
Intermediate Dilution in FBS:
-
Pre-warm the FBS to approximately 50°C in a water bath.
-
Dilute the 10 mM stock solution 10-fold with the pre-warmed FBS (e.g., add 10 µL of stock to 90 µL of FBS). Keep this solution warm.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm the cell culture medium (containing 1% FBS) to 37°C.
-
Perform the final dilution of the intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Visualizations
Carboprost Signaling Pathway
Caption: Signaling pathway of Carboprost action.
Experimental Workflow for Carbopost Methyl Solution Preparation
Caption: Workflow for preparing Carbopost Methyl solutions.
References
Minimizing Carboprost Methyl epimerization during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of Carboprost during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is Carboprost and its 15-methyl epimer?
Carboprost is a synthetic analog of prostaglandin F2α. The active form is the (15S)-epimer. The 15-methyl epimer, also known as the (15R)-epimer or ent-Carboprost, is a stereoisomer of Carboprost. This isomer is considered an impurity and may have different biological activity.
Q2: What is the primary cause of Carboprost degradation during storage and handling?
The primary degradation pathway for Carboprost is acid-catalyzed epimerization at the C-15 position of the tertiary allylic alcohol. This process converts the active (15S)-epimer to the inactive (15R)-epimer. Dehydration can also occur under acidic conditions.
Q3: What are the optimal storage conditions for Carboprost?
For commercially prepared Carboprost tromethamine solutions, refrigeration at 2°C to 8°C (36°F to 46°F) is required.[1][2][3] If preparing solutions in a solvent, it is recommended to store them at -20°C for up to one month or -80°C for up to six months.[4]
Q4: How does pH affect the stability of Carboprost?
Carboprost is significantly more stable in alkaline conditions. Studies have shown that at a pH greater than 9.1, epimerization and other degradation are almost completely suppressed.[1] Conversely, acidic conditions (pH < 8) can lead to extensive epimerization.
Q5: Can Carboprost be stored at room temperature?
Carboprost tromethamine solution is stable at room temperature for a limited period, reportedly up to 9 days. However, for long-term storage and to minimize the risk of epimerization, refrigeration is essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| An unexpected peak appears in the HPLC chromatogram during analysis. | 1. Epimerization: The new peak could be the 15(R)-epimer of Carboprost, especially if the sample was exposed to acidic conditions or elevated temperatures. 2. Other Degradation Products: Dehydration or oxidation products may have formed. 3. Contamination: The sample or mobile phase may be contaminated. | 1. Confirm Identity: If possible, use a reference standard for the 15(R)-epimer to confirm its retention time. Alternatively, use mass spectrometry to identify the unknown peak. 2. Review Handling Procedures: Ensure that all solutions were prepared and stored under the recommended conditions (refrigerated, alkaline pH). 3. Prepare Fresh Sample: Prepare a fresh sample from a new stock of Carboprost and re-analyze. 4. Check Mobile Phase: Prepare a fresh mobile phase and re-run the analysis. |
| The peak area of Carboprost is lower than expected. | 1. Degradation: A portion of the Carboprost may have degraded due to improper storage or handling. 2. Inaccurate Pipetting: Errors in sample or standard preparation. 3. Injector Issue: The HPLC injector may not be functioning correctly. | 1. Assess for Degradation: Look for the presence of new peaks (epimer, other degradants) in the chromatogram. 2. Verify Concentrations: Prepare fresh standards and samples, paying close attention to pipetting accuracy. 3. Perform System Suitability Test: Check the performance of the HPLC system, including the injector, with a known standard. |
| The solution containing Carboprost has become cloudy or discolored. | 1. Precipitation: The buffer components or the drug itself may have precipitated, especially at low temperatures. 2. Contamination: Microbial or chemical contamination. 3. Degradation: Extensive degradation could potentially lead to the formation of insoluble products. | 1. Visually Inspect: Examine the solution for signs of precipitation. If precipitated, gently warm the solution to see if it redissolves. However, be cautious as heat can accelerate degradation. 2. Do Not Use: If contamination is suspected or the solution does not become clear upon gentle warming, it is best to discard it and prepare a fresh solution. |
Data on Carboprost Stability
The stability of Carboprost is highly dependent on pH and temperature. The following table summarizes the available quantitative data.
| pH | Temperature | Duration | Degradation/Epimerization |
| < 8 | 60°C | 7 days | Extensive |
| > 9.1 | 60°C | 7 days | Virtually completely suppressed |
| 9.55 (Tromethamine buffer) | 37°C | 1 year | < 3-4% |
| Not specified (in water or saline) | 4°C or Room Temperature | 6 days | Stable |
Experimental Protocols
Analysis of Carboprost and its 15(R)-Epimer by Chiral HPLC
This method is suitable for the separation and quantification of Carboprost and its 15(R)-epimer.
-
Column: Chiralpak AD-H
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid. The exact ratio should be optimized for best separation. A common starting point is 95:5:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the Carboprost sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Expected Retention Times: The retention times for the (15R)- and (15S)-epimers are approximately 15.3 and 17.1 minutes, respectively, although this can vary depending on the exact mobile phase composition and column condition.
Visualizations
Caption: Logical relationship between storage conditions and Carboprost stability.
Caption: Acid-catalyzed epimerization pathway of Carboprost.
References
Identifying and mitigating interference in Carboprost Methyl quantification
Welcome to the technical support center for the analytical quantification of Carboprost Methyl. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common sources of interference during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: Why am I observing a high background signal or significant matrix effects (ion suppression/enhancement)?
A1: High background and matrix effects are common challenges in bioanalysis, especially with complex matrices like plasma or tissue homogenates.[1][2] The primary causes are co-eluting endogenous or exogenous substances that interfere with the ionization of this compound.
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Possible Cause 1: Phospholipids and Endogenous Lipids. Biological samples are rich in lipids that can co-extract with your analyte and cause significant ion suppression.[3] Prostaglandins, being lipids themselves, are particularly susceptible to interference from other structurally similar molecules.[3][4]
-
Solution:
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Optimize Sample Preparation: Implement a robust sample cleanup protocol. While simple protein precipitation is fast, it is often insufficient. Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate this compound and remove interfering lipids. A study on prostaglandin analysis found SPE to be an outstanding method for providing excellent recovery from complex matrices.
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Chromatographic Separation: Adjust your LC method to better separate this compound from matrix components. This can involve modifying the mobile phase composition, changing the gradient profile, or using a different column chemistry (e.g., a phenyl column has been shown to be effective).
-
-
Possible Cause 2: Concomitant Medications or Metabolites. Other drugs or their metabolites present in the sample can interfere with the analysis. Some non-steroidal drugs have been shown to cause unexpected interference in LC-MS/MS assays for other compounds.
-
Solution:
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Review Sample History: If possible, obtain a list of medications administered to the subject to anticipate potential interferences.
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Increase Chromatographic Resolution: A longer gradient or a higher-resolution analytical column can help separate the analyte from interfering drugs.
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Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between this compound and interfering compounds with the same nominal mass but different elemental compositions.
-
Q2: My analyte recovery is low and inconsistent. What are the potential causes and solutions?
A2: Low and variable recovery points to issues in the sample extraction and preparation stages or analyte instability.
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Possible Cause 1: Inefficient Extraction. The chosen extraction method may not be optimal for this compound in the specific biological matrix.
-
Solution:
-
Method Optimization: Systematically optimize your LLE or SPE protocol. For LLE, test different organic solvents. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and optimize the pH of wash and elution buffers.
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Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. It co-elutes and experiences similar extraction and matrix effects, allowing for accurate correction of analyte loss. If a SIL-IS is unavailable, a structurally similar analog can be used.
-
-
Possible Cause 2: Analyte Degradation. this compound, like other prostaglandins, can be unstable in certain conditions. It can be sensitive to pH, temperature, and enzymatic degradation, especially in whole blood or plasma.
-
Solution:
-
Inhibit Esterase Activity: To stabilize Carboprost Methylate in blood samples, an esterase inhibitor like dichlorvos can be added immediately after collection.
-
Control Temperature: Keep samples on ice during processing and store them at -80°C for long-term stability.
-
Optimize pH: Ensure the pH of your extraction and final sample solutions is maintained in a range that ensures the stability of this compound.
-
Q3: I am having difficulty distinguishing this compound from its isomers. How can I improve selectivity?
A3: The presence of isomers, such as the 15-R epimer of Carboprost, is a significant challenge as they often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns.
-
Possible Cause: Insufficient Chromatographic Separation. Standard C18 columns may not provide enough resolution to separate closely related isomers.
-
Solution:
-
Chiral Chromatography: The most effective way to separate epimers is by using a chiral HPLC column.
-
Optimize LC Method: Experiment with different mobile phase compositions and slower gradients to maximize the separation of isomers on your current column. Patents describing the synthesis of Carboprost often detail preparative HPLC methods using eluents like heptane/ethanol or dichloromethane/acetone mixtures for epimer separation, which may provide a starting point for analytical method development.
-
Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS can provide an additional dimension of separation based on the ion's size and shape, which can resolve co-eluting isomers.
-
Frequently Asked Questions (FAQs)
Q: What is the most common analytical technique for this compound quantification? A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity, which are crucial for measuring low concentrations in complex biological matrices.
Q: Which ionization mode is best for this compound analysis? A: Carboprost Methylate (the ester form) is typically analyzed in positive electrospray ionization (ESI+) mode. The active metabolite, Carboprost (the carboxylic acid), is analyzed in negative electrospray ionization (ESI-) mode. A method using positive/negative ion switching has been developed for the simultaneous quantification of both.
Q: What are the typical mass transitions (MRM) for this compound? A: In positive ion mode, a common multiple reaction monitoring (MRM) transition for Carboprost Methylate is m/z 400.5 → 329.3. However, these transitions should always be optimized on the specific instrument being used.
Q: How important is a validated bioanalytical method? A: A fully validated method is critical for ensuring the reliability and reproducibility of your results, especially for data intended for regulatory submissions. Validation demonstrates selectivity, accuracy, precision, recovery, and stability.
Data Presentation: Sample Preparation Method Comparison
The table below summarizes a hypothetical comparison of different sample preparation techniques for the extraction of prostaglandins from plasma, based on common outcomes in bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Relative Standard Deviation (RSD %) | < 15% | < 10% | < 5% |
| Matrix Effect (%) | 40 - 60 (Suppression) | 15 - 30 (Suppression) | < 15 (Minimal Effect) |
| Sample Cleanliness | Poor | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Recommendation | Suitable for initial screening | Good for removing highly polar/non-polar interferences | Recommended for quantitative bioanalysis due to high recovery and minimal matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from plasma. Optimization is required.
-
Sample Pre-treatment: Thaw 500 µL of plasma on ice. Add an appropriate amount of an esterase inhibitor and the internal standard (e.g., a deuterated analog). Vortex briefly.
-
Acidification: Acidify the plasma sample to a pH of ~3.5 with formic acid to ensure Carboprost is in a neutral form.
-
SPE Column Conditioning: Condition a mixed-mode or polymer-based SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. A typical wash step might involve 1 mL of 5% methanol in water.
-
Elution: Elute the analyte from the cartridge using 1 mL of an appropriate solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Mitigating Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS.
Logical Relationship for Isomer Interference
Caption: The challenge of separating this compound from its isomers.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays in the Presence of Carboprost Methyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with Carboprost Methyl. The information is designed to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its primary function is to stimulate smooth muscle contraction, which is why it's clinically used to control postpartum hemorrhage.[1][2][3] The mechanism involves binding to specific prostaglandin F receptors on the cell surface. This binding activates the phospholipase C (PLC) signaling pathway, which leads to the hydrolysis of a membrane phospholipid (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, and the resulting increase in cytoplasmic calcium concentration leads to smooth muscle contraction.
Q2: Which cell viability assay is recommended for use with this compound?
The choice of assay depends on the specific research question, cell type, and potential for compound interference. Three common assays are:
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Tetrazolium Salt-Based Assays (MTT, WST-1, XTT, MTS): These assays measure metabolic activity by observing the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in viable cells. WST-1, XTT, and MTS are generally preferred over MTT because they produce a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.
-
Neutral Red (NR) Uptake Assay: This assay assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes. It is based on membrane integrity and lysosomal function rather than purely mitochondrial metabolic rate.
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Luminescent Assays (e.g., ATP quantitation): These highly sensitive methods measure ATP levels as an indicator of metabolically active, viable cells.
For initial screening, a WST-1 assay is often a good starting point due to its simplicity and sensitivity. However, if there is a concern that this compound might alter mitochondrial metabolism without affecting overall cell viability, the Neutral Red uptake assay can provide a valuable orthogonal confirmation.
Q3: Can this compound or its vehicle directly interfere with cell viability assay results?
Yes, potential interference is a critical consideration.
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Metabolic Alteration: As this compound activates specific signaling pathways, it could potentially alter the metabolic state of the cell, which could lead to an over- or underestimation of cell viability in assays like MTT or WST-1 that rely on metabolic activity.
-
Vehicle Effects: this compound is often dissolved in a solvent like DMSO or ethanol. High concentrations of these solvents can be cytotoxic and will affect assay results. It is crucial to run a vehicle control (cells treated with the same concentration of solvent used for the drug) to account for these effects.
-
pH Changes: Prostaglandins can sometimes alter the pH of the culture medium. Significant pH shifts can affect both cell health and the performance of pH-sensitive assay reagents.
-
Reducing Agent Interference: If the this compound formulation contains reducing compounds, they can non-enzymatically reduce tetrazolium salts, leading to false-positive signals (increased absorbance).
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
Distinguishing between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is crucial for accurate drug effect analysis.
-
Viability assays (like MTT, WST-1, or Neutral Red) measure the number of living cells at a specific time point. A decrease in signal suggests either cytotoxicity or cytostasis.
-
Proliferation assays (e.g., BrdU incorporation, Ki-67 staining, or simply counting cells over time) directly measure cell division. To differentiate, you can perform both a viability assay and a proliferation assay in parallel. If the number of viable cells remains constant over time compared to a decrease in the control group, the effect is likely cytostatic. If the number of viable cells decreases below the initial seeding number, the effect is cytotoxic.
Q5: What experimental controls are essential when performing these assays with this compound?
Proper controls are necessary for accurate data interpretation.
-
Untreated Control: Cells incubated in culture medium alone. This represents 100% cell viability.
-
Vehicle Control: Cells incubated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to isolate the effect of the drug from the effect of its solvent.
-
Blank Control (Medium Only): Wells containing only culture medium and the assay reagent. This value is subtracted from all other readings to account for background absorbance.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.
Section 2: Troubleshooting Guides
Table 1: Troubleshooting High Background Absorbance
| Possible Cause | Recommended Solution |
| Microbial Contamination | Inspect the culture medium for turbidity and cells under a microscope. Discard contaminated reagents and cultures. Ensure aseptic technique. |
| Extended Incubation Time | Optimize the incubation time with the assay reagent. Perform a time-course experiment to find the linear range before the background signal becomes excessive. |
| Reagent or Compound Interference | Run a "compound only" control (this compound in medium without cells) to see if it directly reduces the assay reagent. |
| Phenol Red in Medium | Use phenol red-free medium, as it can interfere with the absorbance readings of some colorimetric assays. |
| High Serum Concentration | Serum can contribute to the non-specific reduction of tetrazolium salts. Reduce serum concentration during the assay incubation period if possible. |
Table 2: Troubleshooting Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | Increase the incubation time with the assay reagent. Monitor color development at several time points (e.g., 30, 60, 120, 240 minutes) to determine the optimum. |
| Low Cell Seeding Density | Increase the initial number of cells seeded per well. The signal is directly proportional to the number of viable cells. |
| Incorrect Wavelength | Ensure the microplate reader is set to the correct wavelength for absorbance measurement (e.g., ~440 nm for WST-1, ~570 nm for MTT). Use a reference wavelength (>600 nm) to reduce background noise. |
| Reagent Degradation | Store assay reagents as recommended by the manufacturer, protecting them from light and repeated freeze-thaw cycles. |
Table 3: Troubleshooting Inconsistent Results or High Variability
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution. Avoid the "edge effect" by not using the outermost wells of the plate. |
| Incomplete Solubilization (MTT Assay) | After adding the solubilization solution, shake the plate thoroughly on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved. |
| Presence of Bubbles in Wells | Inspect wells for bubbles before reading. If present, gently pop them with a sterile pipette tip. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. |
Section 3: Visual Guides and Diagrams
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound.
General Workflow for Cell Viability Assays
References
Impact of serum proteins on Carboprost Methyl activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Carboprost Methyl in cell culture experiments. The following information addresses potential interactions with serum proteins that may impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] It functions by activating the Prostaglandin F receptor, a G-protein coupled receptor, which in turn initiates the phospholipase C (PLC) signaling pathway.[1] This leads to an increase in intracellular calcium and subsequent smooth muscle contraction, a common endpoint measured in relevant cell-based assays.
Q2: How do serum proteins in my cell culture media affect the activity of this compound?
While specific studies on this compound are limited, prostaglandins as a class are known to bind to serum proteins, primarily albumin. This binding is reversible and can sequester the compound, reducing its free concentration in the media and thus its availability to bind to cell surface receptors. This can lead to a perceived decrease in potency (a rightward shift in the dose-response curve).
Q3: Should I use serum-free media for my this compound experiments?
The use of serum-free media can eliminate the variable of protein binding, leading to more consistent results. However, many cell lines require serum for optimal health and viability.[3] If your cells require serum, it is crucial to maintain a consistent serum concentration across all experiments, including controls, to ensure that the binding effect is uniform. Alternatively, consider a serum-starvation period before the experiment to reduce serum protein levels.
Q4: What are the common challenges when working with this compound in the presence of serum?
The most common issues include:
-
Reduced Potency: Higher concentrations of this compound may be needed to achieve the desired biological effect compared to serum-free conditions.
-
Variability: Batch-to-batch variation in serum composition can lead to inconsistent results between experiments.
-
Inaccurate IC50/EC50 Values: The calculated potency of this compound may be higher (less potent) than its true value due to protein binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in serum batches or inconsistent serum concentrations. | Use the same batch of fetal bovine serum (FBS) for an entire set of experiments. Ensure precise and consistent serum percentages in your media. |
| Lower than expected cellular response | Sequestration of this compound by serum albumin, reducing the effective concentration. | 1. Increase the concentration of this compound. 2. Reduce the serum concentration during the experiment, if tolerated by the cells. 3. Perform a serum-starvation protocol (e.g., 4-24 hours) before adding this compound. |
| High variability within a single assay plate | Uneven cell seeding, edge effects, or inconsistent media/serum distribution. | Ensure a homogenous single-cell suspension before seeding. Allow plates to rest at room temperature for 15-20 minutes before incubation to ensure even cell settling. Avoid using the outer wells of the plate if edge effects are suspected. |
| Cells are detaching or appear unhealthy | The chosen serum concentration is too low for the cell line's requirements, or the cells are stressed by serum starvation. | Determine the minimum serum concentration required to maintain cell health for the duration of your experiment. If using serum-free conditions, confirm that your cell line can tolerate this for the assay period. |
Data on Prostaglandin Binding to Human Serum Albumin
| Prostaglandin | Apparent Association Constant (M⁻¹) | Percentage Bound (approx.) |
| PGF2α | 9 x 10³ | 58% |
| PGE1 | 2.7 x 10⁴ | Not specified |
| PGE2 | Not specified | 73% |
| PGA1 | 9.4 x 10⁴ | Not specified |
| PGA2 | Not specified | 88% |
Data compiled from published studies. The binding affinity can vary based on experimental conditions.
Visualized Pathways and Protocols
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow: Assessing Impact of Serum
Caption: Workflow for mitigating serum effects.
Experimental Protocols
Protocol: Calcium Flux Assay in the Presence of Serum
This protocol is designed to measure this compound-induced calcium mobilization in adherent cells, with considerations for the presence of serum.
1. Materials:
-
Cell line expressing the Prostaglandin F receptor (e.g., HEK293-PGF-R)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM + 0.5% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with injection capabilities
2. Cell Seeding and Culture:
-
Seed cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Culture cells in complete growth medium for 24-48 hours.
3. Serum Starvation (Recommended):
-
Aspirate the complete growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add low-serum medium (e.g., 0.5% FBS) to each well and incubate for 4-24 hours. This step helps to reduce background signaling and minimize serum protein interference.
4. Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS.
-
Aspirate the medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
5. Assay Procedure:
-
Prepare a dilution series of this compound in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.
-
Set the plate reader to record fluorescence (e.g., Ex/Em = 494/516 nm) over time.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the this compound dilutions into the wells and continue recording the fluorescence signal for 2-5 minutes to capture the peak response.
6. Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the peak fluorescence response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Compare the EC50 values obtained under different serum conditions to quantify the impact of serum proteins.
References
Validation & Comparative
An In-Vitro Comparison of Carboprost Methyl and Dinoprost (PGF2α) for Uterine Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in-vitro comparison of Carboprost Methyl and Dinoprost (Prostaglandin F2α), two potent uterotonic agents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological similarities and differences between these two compounds, supported by available experimental data and methodologies.
Introduction
Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), and its synthetic analog, this compound (15-methyl-PGF2α), are widely recognized for their potent stimulatory effects on uterine smooth muscle. Both compounds are agonists of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor that plays a crucial role in female reproductive physiology. Activation of the FP receptor initiates a signaling cascade that leads to myometrial contraction.
This compound was developed as a more stable and potent alternative to Dinoprost. The key structural difference is the methylation at the C-15 position, which protects the molecule from rapid metabolism by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological activity.
Mechanism of Action and Signaling Pathway
Both this compound and Dinoprost exert their effects by binding to and activating the FP receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which contributes to the sustained phase of muscle contraction by phosphorylating various target proteins.
A Comparative Guide to Carboprost Methyl Binding Affinity at the FP Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carboprost Methyl's Performance Against Other Prostaglandin Analogs with Supporting Experimental Data.
This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2] Its binding and activation of the FP receptor trigger a cascade of intracellular signaling events, making it a crucial compound in various therapeutic applications, including the management of postpartum hemorrhage.[3][4] This guide provides a comparative analysis of the binding affinity of carboprost and its active form, this compound, to the FP receptor, alongside other commercially available prostaglandin analogs.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its biological potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
| Compound | Binding Affinity (Ki) [nM] |
| Latanoprost acid | 3.6 - 6.3 |
| Travoprost acid | 3.2 - 14 |
| Bimatoprost acid | 5.8 - 15 |
| Tafluprost acid | 0.4 - 0.98 |
Note: The Ki values can vary between studies due to different experimental conditions and methodologies.
Experimental Protocols
The determination of binding affinity for prostaglandin analogs to the FP receptor is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the FP receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human FP receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the FP receptor, such as [³H]-PGF2α.
-
Test Compound: Unlabeled this compound or other prostaglandin analogs.
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail and Counter.
Methodology:
-
Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
A Comparative Analysis of Carboprost Methyl Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of carboprost methyl with various prostanoid receptors. Carboprost, a synthetic analog of prostaglandin F2α (PGF2α), is primarily utilized for its potent activity at the prostaglandin F receptor (FP receptor).[1] However, its interaction with other prostanoid receptors, particularly the prostaglandin E receptor subtype 3 (EP3 receptor), is crucial for understanding its complete pharmacological profile and associated side effects.[1] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers.
Quantitative Analysis of Receptor Activity
The selectivity of carboprost has been a subject of investigation, with evidence pointing towards significant off-target effects on the EP3 receptor. The following table summarizes the known quantitative data on the binding affinity (Ki) and functional potency (EC50) of carboprost at various human prostanoid receptors. It is important to note that comprehensive screening data for this compound across all prostanoid receptors is limited in publicly available literature. Therefore, data for carboprost (the active moiety) is presented, and inferences for other receptors are drawn from studies on PGF2α and its analogs.
| Receptor Subtype | Primary Signaling Pathway | Carboprost Binding Affinity (Ki) | Carboprost Functional Potency (EC50) | Reference |
| FP | Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i | High Affinity (Primary Target) | Potent Agonist (Similar to EP3) | [1] |
| EP3 | Gi → ↓ Adenylyl Cyclase → ↓ cAMP | Moderate to High Affinity | Potent Agonist (Similar to FP) | [1] |
| EP1 | Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) | |
| EP2 | Gs → ↑ Adenylyl Cyclase → ↑ cAMP | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) | |
| EP4 | Gs → ↑ Adenylyl Cyclase → ↑ cAMP | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) | |
| DP1 | Gs → ↑ Adenylyl Cyclase → ↑ cAMP | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) | |
| DP2 (CRTH2) | Gi → ↓ Adenylyl Cyclase → ↓ cAMP | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) | |
| IP | Gs → ↑ Adenylyl Cyclase → ↑ cAMP | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) | |
| TP | Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i | Low/Negligible Affinity (Inferred) | Low/Negligible Activity (Inferred) |
Note: "Inferred" indicates that while direct quantitative data for carboprost is not available, the low cross-reactivity of PGF2α analogs on these receptors suggests a similar profile for carboprost. A study using a NanoBiT-based G protein activation assay demonstrated that carboprost has only a 10-fold selectivity for the FP receptor over the EP3 receptor, with similar EC50 values for both.[1] This highlights the most significant cross-reactivity. PGF2α and its analogs generally exhibit a higher affinity for FP and EP3 receptors compared to other prostanoid receptor subtypes.
Signaling Pathways
The differential effects of carboprost are mediated through the distinct signaling pathways coupled to the FP and EP3 receptors.
References
Comparative Analysis of Carboprost Methyl and Misoprostol on Smooth Muscle
A detailed guide for researchers and drug development professionals.
This guide provides a comprehensive comparison of Carboprost Methyl and Misoprostol, two synthetic prostaglandin analogues, and their effects on smooth muscle tissue. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Introduction
This compound, a synthetic analogue of prostaglandin F2α (PGF2α), and Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), are both widely used for their potent effects on smooth muscle, particularly in gynecological and obstetric applications.[1][2] While both induce smooth muscle contraction, their distinct receptor affinities and signaling pathways lead to different physiological and side effect profiles. Understanding these differences is crucial for targeted drug development and clinical application.
Mechanism of Action and Receptor Specificity
This compound primarily acts as a potent agonist of the prostaglandin F (FP) receptor.[3] Binding to the FP receptor, a G-protein coupled receptor, activates the Gq protein pathway. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is the primary driver of smooth muscle contraction. Carboprost also has some affinity for the prostaglandin E3 (EP3) receptor, which can contribute to its side effects.
Misoprostol , on the other hand, is an agonist for prostaglandin E (EP) receptors, specifically showing affinity for EP2, EP3, and EP4 receptors. Its therapeutic effects on uterine smooth muscle are primarily mediated through these receptors. The activation of different EP receptor subtypes can lead to varied downstream signaling. For instance, EP3 receptor activation can also couple to Gq to induce contraction, while EP2 and EP4 receptor activation typically couples to Gs, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation in some tissues. However, in the uterus, the predominant effect is contraction.
Quantitative Data on Smooth Muscle Effects
The following table summarizes the available quantitative data comparing the effects of this compound and Misoprostol on smooth muscle. Due to the limited availability of direct comparative studies in a single experimental setup, data is compiled from various sources.
| Parameter | This compound | Misoprostol | Tissue/Receptor | Reference |
| Primary Receptor Target | Prostaglandin F (FP) Receptor | Prostaglandin E (EP) Receptors (EP2, EP3, EP4) | N/A | |
| Secondary Receptor Target | Prostaglandin E3 (EP3) Receptor | N/A | N/A | |
| Signaling Pathway | Gq -> PLC -> IP3 + DAG -> ↑ Ca2+ | Gq (via EP3), Gs (via EP2/EP4) | N/A | |
| Uterine Contraction | Potent induction | Strong induction | Uterine smooth muscle | |
| Gastrointestinal Effects | Stimulates GI smooth muscle (vomiting, diarrhea) | Stimulates GI smooth muscle (diarrhea, abdominal pain) | GI smooth muscle | |
| Bronchial Effects | Can cause bronchoconstriction | Less pronounced effect | Bronchial smooth muscle | |
| Vascular Effects | Can increase blood pressure | Less significant effect on blood pressure | Vascular smooth muscle |
Note: EC50/IC50 values are highly dependent on the specific tissue and experimental conditions and are not consistently reported in a directly comparable manner in the available literature.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contraction Assay
This protocol is a standard method for assessing the contractile or relaxant effects of compounds on isolated smooth muscle tissues.
1. Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue (e.g., uterine horn, aortic strip, ileum segment) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Cut the tissue into strips of appropriate size (e.g., 2 mm wide and 10 mm long).
2. Mounting the Tissue:
-
Mount the tissue strip in an isolated organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for a period of 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams), washing the tissue with fresh PSS every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl) (e.g., 60-80 mM).
-
Wash the tissue to return to baseline tension.
4. Drug Administration and Data Recording:
-
Prepare stock solutions of this compound and Misoprostol in an appropriate solvent (e.g., ethanol, DMSO) and then make serial dilutions in PSS.
-
Add the drugs to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.
-
Record the isometric tension continuously using a data acquisition system.
5. Data Analysis:
-
Measure the peak contractile response at each drug concentration.
-
Normalize the responses as a percentage of the maximum response to KCl or the maximum response to the drug itself.
-
Plot the concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum response).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of this compound and Misoprostol in smooth muscle cells.
Caption: Experimental workflow for isolated organ bath smooth muscle contraction assay.
Conclusion
This compound and Misoprostol are both effective inducers of smooth muscle contraction, but their actions are mediated through different prostaglandin receptor subtypes and signaling pathways. This compound is a selective FP receptor agonist that acts via the Gq-PLC-IP3 pathway, leading to potent contractile effects. Misoprostol has a broader receptor profile, interacting with multiple EP receptor subtypes, which can result in a more complex pharmacological profile. The choice between these two agents in a clinical or research setting should be guided by the desired therapeutic outcome and the potential for off-target effects. Further head-to-head comparative studies under standardized experimental conditions would be beneficial to more precisely delineate their relative potencies and efficacies on different smooth muscle tissues.
References
Carboprost Methyl: A Comparative Analysis of Prostaglandin F Receptor Selectivity
For Immediate Release
This guide provides a detailed comparison of the selectivity of Carboprost Methyl for the prostaglandin F (FP) receptor over the prostaglandin E (EP) receptor subtypes. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance assessment.
This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist of the FP receptor.[1] Its primary clinical application is in obstetrics to control postpartum hemorrhage and for the termination of pregnancy, owing to its ability to induce strong myometrial contractions.[1] However, its therapeutic efficacy can be accompanied by side effects resulting from off-target activation of other prostaglandin receptors, particularly the EP receptor subtypes. Understanding the selectivity profile of this compound is therefore crucial for predicting its therapeutic window and potential adverse effects.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the FP receptor over EP receptor subtypes has been quantified in functional assays. A key study utilizing a NanoBiT-based G protein activation assay demonstrated that Carboprost exhibits a 10-fold selectivity for the FP receptor over the EP3 receptor.[2] While comprehensive quantitative data for EP1, EP2, and EP4 receptors remains limited in publicly accessible literature, the available data for the EP3 subtype provides a critical insight into its selectivity profile.
| Compound | Receptor | Assay Type | Potency (EC50) (nM) | Selectivity (FP vs. EP3) | Reference |
| Carboprost | FP | NanoBiT G protein activation | ~10 | 10-fold | [2] |
| Carboprost | EP3 | NanoBiT G protein activation | ~100 | [2] |
Note: The EC50 values are approximated from graphical data presented in the cited study. Further studies are required to establish a complete selectivity profile across all EP receptor subtypes.
Signaling Pathways
The differential activation of FP and EP receptors by this compound leads to distinct downstream signaling cascades.
Prostaglandin F (FP) Receptor Signaling
Activation of the Gq-coupled FP receptor by this compound initiates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light-chain kinase (MLCK), ultimately resulting in smooth muscle contraction.
Prostaglandin E (EP) Receptor Signaling
The EP receptors are a more diverse family with four subtypes (EP1-4) coupled to different G proteins and signaling pathways.
-
EP1: Coupled to Gq, its activation leads to increased intracellular Ca2+, similar to the FP receptor.
-
EP2 & EP4: Coupled to Gs, their activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
The off-target effects of this compound, such as fever and changes in blood pressure, are thought to be mediated in part by its interaction with the EP3 receptor.
Experimental Protocols
The quantitative data presented in this guide are derived from sophisticated in vitro pharmacological assays. Below are generalized protocols for the key experimental methods used to determine receptor selectivity.
Radioligand Binding Assay (Competitive)
This assay measures the affinity (Ki) of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
References
A Comparative Guide to the Uterotonic Potency of Carboprost Methyl Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uterotonic potency of different Carboprost Methyl formulations, supported by experimental data and detailed protocols. This compound, a synthetic analog of prostaglandin F2α, is a potent uterotonic agent used clinically to control postpartum hemorrhage and for the termination of pregnancy.[1] Understanding the efficacy of its various formulations is critical for both clinical application and further drug development.
Comparative Uterotonic Efficacy
The two primary formulations of this compound discussed in the literature are the intramuscular (IM) injection of Carboprost Tromethamine and a Methyl Carboprost suppository. While direct head-to-head clinical trials are limited, existing studies evaluating their efficacy in controlling postpartum hemorrhage provide a basis for comparison.
| Formulation | Route of Administration | Dosage | Key Efficacy Findings (Reduction in Postpartum Hemorrhage) | Reference |
| Carboprost Tromethamine | Intramuscular (IM) Injection | 250 mcg, repeatable | In a study of high-risk patients undergoing cesarean delivery, the median blood loss was significantly lower in the carboprost group (438 ml) compared to the oxytocin group (610 ml).[2] Another study showed that 73% of cases of postpartum hemorrhage responded to a single injection.[3] | [2][3] |
| Methyl Carboprost Suppository | Vaginal or Rectal | 100 mcg, 125 mcg, or 200 mcg | The mean amount of bleeding for parturients who received vaginal or rectal methyl carboprost was 146.4 ml and 134.2 ml, respectively. This was significantly lower than the oxytocin groups (267.9 ml and 210.6 ml). The success rate of labor induction was 90.0%, 94.0%, and 100.0% for the 100 mcg, 125 mcg, and 200 mcg doses, respectively. |
Experimental Protocols for Validating Uterotonic Potency
The following are detailed methodologies for key experiments to assess the uterotonic potency of this compound formulations.
In Vitro: Isolated Uterine Strip Contractility Assay
This assay provides a direct measure of the effect of a compound on uterine muscle contraction.
Objective: To determine the dose-dependent effect of different this compound formulations on the force, frequency, and duration of myometrial contractions.
Materials:
-
Fresh human myometrial tissue biopsies obtained with informed consent from patients undergoing cesarean section.
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Organ bath system with force transducers.
-
Data acquisition system.
-
This compound formulations to be tested.
-
Positive control (e.g., Oxytocin).
Procedure:
-
Tissue Preparation: Immediately place the myometrial biopsy in cold PSS. Under a dissecting microscope, carefully remove the perimetrium and endometrium to isolate the myometrial layer. Dissect the myometrium into longitudinal strips of approximately 10 mm in length and 2-3 mm in width.
-
Mounting: Mount each myometrial strip in an organ bath chamber filled with PSS maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60-90 minutes, with periodic washes with fresh PSS every 15-20 minutes. Apply a resting tension of 1-2 grams and allow the tissue to develop spontaneous, rhythmic contractions.
-
Compound Administration: Once a stable baseline of spontaneous contractions is achieved, add the test formulation of this compound to the organ bath in a cumulative, dose-dependent manner. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Data Recording: Continuously record the isometric contractions.
-
Data Analysis: Analyze the recorded data to determine the following parameters for each concentration of the test compound:
-
Amplitude (Force) of Contraction: The peak force generated during each contraction.
-
Frequency of Contractions: The number of contractions per unit of time.
-
Duration of Contraction: The time from the beginning to the end of a single contraction.
-
Motility Index: Calculated as the product of amplitude and frequency.
-
In Vivo: Rat Uterotrophic Assay (Adapted for Uterotonic Activity)
This in vivo model can be used to assess the uterotonic effects of a substance by measuring changes in uterine weight and observing contractile responses.
Objective: To evaluate the in vivo uterotonic potency of different this compound formulations.
Materials:
-
Immature female Sprague-Dawley rats (21-25 days old).
-
This compound formulations to be tested.
-
Vehicle control (e.g., saline).
-
Anesthetic agent.
-
Surgical instruments.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least 5 days before the experiment.
-
Dosing: Administer the test formulations of this compound to different groups of rats. The route of administration should mimic the intended clinical use (e.g., intramuscular injection, suppository). Include a vehicle control group.
-
Observation: Following administration, observe the animals for any signs of increased uterine activity, such as abdominal cramping.
-
Uterine Excision and Weighing: At a predetermined time point after administration (e.g., 2-4 hours), euthanize the rats. Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it dry. Record the wet weight of the uterus.
-
Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A significant increase in uterine weight can indicate a uterotonic effect due to fluid imbibition and tissue growth stimulated by contractions.
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
This compound exerts its uterotonic effect by binding to the Prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor on myometrial cells. This initiates a signaling cascade that leads to uterine muscle contraction.
Caption: Signaling pathway of this compound-induced uterine contraction.
Experimental Workflow for Uterotonic Potency Validation
The following diagram outlines the key steps in the in vitro validation of this compound formulations.
Caption: Experimental workflow for in vitro validation of uterotonic potency.
References
Benchmarking Carboprost Methyl Against Novel Smooth Muscle Constrictors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Carboprost Methyl, a widely used synthetic prostaglandin F2α analog, benchmarked against novel and potent smooth muscle constrictors. Intended for researchers, scientists, and drug development professionals, this document offers a comparative overview of their mechanisms of action, potency, and potential therapeutic applications, supported by experimental data and detailed protocols.
Introduction
This compound is a well-established smooth muscle constrictor, primarily utilized in obstetrics to control postpartum hemorrhage by inducing strong uterine contractions.[1][2][3][4][5] Its mechanism involves binding to the prostaglandin F2α receptor, leading to a cascade of intracellular events that culminate in smooth muscle contraction. As the field of pharmacology advances, novel smooth muscle constrictors are emerging with potentially improved efficacy, selectivity, and safety profiles. This guide evaluates this compound against two such comparators: a novel, highly potent oxytocin analogue, and the endogenous vasoconstrictor Endothelin-1, which serves as a benchmark for maximal smooth muscle contractile response.
Quantitative Performance Data
The following table summarizes the potency (EC50) and maximal efficacy (Emax) of this compound and the selected comparator compounds on smooth muscle tissue. Lower EC50 values indicate higher potency.
| Compound | Target Receptor | Tissue | EC50 | Emax (% of control) |
| This compound | Prostaglandin F2α Receptor | Human Myometrium | Not explicitly found in searches | Not explicitly found in searches |
| Novel Oxytocin Analogue (HPOT) | Oxytocin Receptor | Human Myometrium | 189 pM | 75% of Oxytocin |
| Novel Oxytocin Analogue (FBOT) | Oxytocin Receptor | Human Myometrium | 556 pM | 86% of Oxytocin |
| Endothelin-1 (ET-1) | Endothelin A (ETA) Receptor | Rat Thoracic Aorta | 4.5 nM | Not specified |
Note: A specific EC50 value for this compound on human uterine smooth muscle was not identified in the literature reviewed. However, its clinical efficacy is well-documented.
Mechanism of Action and Signaling Pathways
The contractile effects of this compound and the comparator compounds are initiated by their binding to specific G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells. While the initial receptor interaction is different, the downstream signaling pathways converge on a common mechanism of increasing intracellular calcium levels.
This compound Signaling Pathway
This compound, a prostaglandin F2α analog, binds to the prostaglandin F (FP) receptor. This activates the Gq alpha subunit of the associated G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Novel Oxytocin Analogue Signaling Pathway
Novel oxytocin analogues, such as HPOT and FBOT, bind to the oxytocin receptor (OTR). Similar to the FP receptor, the OTR is coupled to a Gq protein. The subsequent signaling cascade mirrors that of this compound, involving PLC activation, IP3 and DAG production, intracellular Ca2+ release, and MLCK-mediated myosin phosphorylation, ultimately leading to myometrial contraction.
Endothelin-1 Signaling Pathway
Endothelin-1 (ET-1) exerts its potent vasoconstrictor effects by binding predominantly to the Endothelin A (ETA) receptor on vascular smooth muscle cells. This interaction also activates the Gq/PLC/IP3/Ca2+ pathway. In addition to this primary mechanism, ET-1 signaling involves a Ca2+ sensitization of the contractile machinery through the RhoA/Rho-kinase pathway. Rho-kinase inhibits myosin light-chain phosphatase (MLCP), which leads to a sustained contractile state even as intracellular Ca2+ levels begin to decrease.
Experimental Protocols
The following protocols provide a standardized methodology for assessing the contractile response of smooth muscle to various constrictor agents in an in vitro setting.
Isolated Uterine Smooth Muscle Contraction Assay
This protocol is adapted from methodologies used for studying human myometrial contractility.
1. Tissue Preparation:
-
Myometrial biopsies are obtained from consenting patients undergoing cesarean section.
-
The tissue is immediately placed in cold physiological saline solution (PSS).
-
Longitudinal myometrial strips (approximately 7 x 2 x 1 mm) are dissected.
2. Mounting and Equilibration:
-
The muscle strips are mounted vertically in organ baths (1-10 mL capacity) containing PSS maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
An initial tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for 2-3 hours, during which spontaneous contractions typically develop. The bathing solution is changed every 30 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by stimulating with a high-potassium solution (e.g., 60 mM KCl).
-
The tissue is then washed and allowed to return to baseline.
-
Cumulative concentration-response curves are generated by adding the test compounds (this compound, novel oxytocin analogues) in increasing concentrations (e.g., 10^-10 M to 10^-5 M) to the organ bath at regular intervals.
-
The contractile response (force and frequency) is recorded continuously.
4. Data Analysis:
-
The area under the curve (AUC) of the contractile response is calculated for each concentration.
-
The data are normalized to the maximal response or a reference compound.
-
EC50 values are determined by non-linear regression analysis of the concentration-response curves.
Isolated Aortic Ring Contraction Assay
This protocol is a standard method for evaluating vasoconstrictor and vasodilator properties of compounds.
1. Tissue Preparation:
-
The thoracic aorta is excised from a euthanized rat and placed in cold PSS.
-
Adherent connective and adipose tissue is carefully removed.
-
The aorta is cut into rings of approximately 4-5 mm in length.
2. Mounting and Equilibration:
-
Each aortic ring is suspended between two stainless steel hooks in an organ bath containing PSS at 37°C, aerated with 95% O2 and 5% CO2.
-
The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
An optimal resting tension (e.g., 1.5-2 grams) is applied, and the rings are allowed to equilibrate for at least 60-90 minutes. The PSS is replaced every 15-20 minutes.
3. Experimental Procedure:
-
The viability and integrity of the smooth muscle are tested by inducing a contraction with a high-potassium solution or a standard agonist like phenylephrine (10^-6 M).
-
To assess the presence of functional endothelium, relaxation in response to acetylcholine (10^-5 M) is measured in pre-contracted rings. For studying direct smooth muscle effects, the endothelium can be mechanically removed.
-
After washing and returning to baseline, cumulative concentration-response curves for Endothelin-1 are generated by adding the peptide in increasing concentrations.
4. Data Analysis:
-
The contractile force is measured and expressed as a percentage of the maximal contraction induced by the high-potassium solution.
-
EC50 values are calculated from the concentration-response curves using non-linear regression.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for in vitro smooth muscle contractility assays.
Conclusion
This compound remains a clinically effective smooth muscle constrictor. However, the development of novel compounds, such as the highly potent oxytocin analogues HPOT and FBOT, highlights the potential for achieving desired therapeutic effects with significantly lower concentrations, which may translate to an improved safety profile. The potent vasoconstrictor Endothelin-1, acting through a similar but distinct signaling pathway that includes a calcium sensitization mechanism, serves as a valuable benchmark for understanding the upper limits of smooth muscle contractile responses. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these novel smooth muscle constrictors in various clinical settings.
References
- 1. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hemabate (Carboprost Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safety Operating Guide
Proper Disposal of Carboprost Methyl: A Guide for Laboratory Professionals
The proper disposal of Carboprost Methyl, a potent synthetic prostaglandin analogue, is crucial for ensuring laboratory safety and environmental protection. As a pharmacologically active substance, improper disposal can pose significant risks. This guide provides essential information and procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Regulatory Compliance
Disposal of this compound must adhere to all applicable local, regional, national, and international regulations governing pharmaceutical and hazardous waste.[1][2] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific protocols and legal requirements.
Hazard Classification
This compound is considered a potent pharmacologically active material.[1] Due to its potential to damage fertility or the unborn child and cause organ damage, it is classified as a hazardous drug. Wastes contaminated with this compound, including empty containers, personal protective equipment (PPE), and spill cleanup materials, should be managed as hazardous waste.
Step-by-Step Disposal Procedure
The following steps outline a general procedure for the safe disposal of this compound in a laboratory setting. Note: These are general guidelines; always follow your institution's specific waste disposal protocols.
-
Segregation:
-
Do not mix this compound waste with non-hazardous or other types of chemical waste.
-
Segregate waste into designated, clearly labeled hazardous waste containers.
-
-
Containerization:
-
Use only compatible, leak-proof containers for collecting this compound waste.
-
Ensure containers are kept closed except when adding waste.
-
Label the container with "Hazardous Waste," the chemical name ("this compound waste"), and any other information required by your institution.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste, including gloves, a lab coat, and eye protection.
-
-
Spill Management:
-
In the event of a spill, contain the material and clean the area thoroughly to remove residual contamination.
-
Collect all spill cleanup materials (e.g., absorbent pads, contaminated PPE) and place them in the designated hazardous waste container.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste. Subsequent rinses for highly toxic chemicals may also need to be collected.
-
-
Waste Pickup and Disposal:
-
Store the hazardous waste container in a designated, secure area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Disposal of contents and containers must be done in accordance with an approved waste disposal plant.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.
References
Comprehensive Safety and Handling Guide for Carboprost Methyl
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Carboprost Methyl in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
Carboprost Tromethamine is classified as a reproductive toxicity Category 1A substance, with the hazard statement H360: "May damage fertility or the unborn child". It is a potent pharmacologically active material that can cause damage to organs, particularly the cardiovascular system[1][2].
Personal Protective Equipment (PPE)
Consistent adherence to appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Source |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A full face shield may be necessary depending on the operation. | To protect against splashes and aerosols[1][3]. |
| Skin Protection | - Gloves: Double gloves (nitrile or other impervious material) are recommended. The outer glove should be removed after each task. Change gloves regularly or immediately if torn or contaminated. - Gown/Clothing: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | To prevent skin contact. Carboprost can cause mild skin irritation. |
| Respiratory Protection | Use in a chemical fume hood with an independent air supply. If exposure limits are exceeded or ventilation is inadequate, an approved respirator should be worn. | To prevent inhalation, which may cause throat irritation and tightness in the chest. |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a locked, well-ventilated area, away from heat and moisture. It should be refrigerated at 2–8 °C (36–46 °F).
-
Labeling: Ensure the container is clearly labeled with the product name and hazard warnings.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.
-
Ventilation: Ensure adequate ventilation is maintained throughout the handling process.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, and consult a doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover the spill with a suitable absorbent material.
-
Collection: Sweep up the material and place it in an appropriate, sealed container for disposal.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be treated as hazardous waste.
-
Segregation: Collect all contaminated waste in clearly labeled, sealed containers.
-
Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.
Workflow for Handling this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
